sorcin-V19
Description
Historical Discovery and Nomenclature of Sorcin-V19
The initial identification of this compound was closely linked to studies investigating mechanisms of acquired resistance to chemotherapy in cancer cells. Its subsequent characterization and the various names it has been assigned reflect its observed properties and the evolving understanding of its function.
Identification in Multidrug-Resistant Cellular Models
Sorcin, or this compound, was first identified in multidrug-resistant (MDR) cellular models mdpi.comoaepublish.comnih.gov. Specifically, it was isolated in 1981 as a soluble protein expressed in vincristine-resistant hamster lung cancer cells oaepublish.com. Its designation as "resistance-related" stemmed from its co-amplification with ABCB1 (also known as MDR1 or P-glycoprotein 1), a drug transporter protein frequently overexpressed in cells exhibiting multidrug resistance mdpi.comoaepublish.comnih.govmdpi.comresearchgate.net. While initially considered a potential consequence of this co-amplification, later research indicated that sorcin plays a more active role in conferring MDR mdpi.comoaepublish.comresearchgate.net. Studies have shown that sorcin is often overexpressed in human tumors and multidrug-resistant cancers, with higher expression levels consistently observed in MDR cell lines compared to their parental counterparts mdpi.comoaepublish.comnih.govnih.gov. Overexpression of sorcin through gene transfection has been demonstrated to enhance drug resistance to various chemotherapeutic agents in numerous cancer cell lines, including those from leukemia, lung, gastric, ovarian, and breast cancers mdpi.comnih.gov. Conversely, silencing sorcin expression has been shown to reverse drug resistance in many cell lines mdpi.comoaepublish.comnih.govnih.gov.
Nomenclature: Sorcin, V19, and Related Designations
The protein is primarily known as Sorcin, an acronym derived from its initial description as a "SOluble Resistance-related Calcium-binding proteIN" mdpi.comoaepublish.com. It is also referred to as V19 or CP-22 dovepress.comthermofisher.com. These different designations reflect the historical context of its discovery and characterization. The gene encoding sorcin is known as SRI and is located on chromosome 7, specifically in region 7q21.12 mdpi.comoaepublish.comfrontiersin.org. Human sorcin has at least four isoforms, with Isoform A being the most extensively studied mdpi.comoaepublish.com. Isoform A is a 22 kDa protein composed of 198 amino acids mdpi.comoaepublish.com. Other isoforms (B, C, and D) are shorter, approximately 19 kDa, due to missing parts of the N-terminal and/or C-terminal domains oaepublish.com.
Overview of the Penta-EF-Hand (PEF) Protein Family and this compound's Position
This compound is a member of the penta-EF-hand (PEF) protein family mdpi.comdovepress.comresearchgate.netrcsb.org. This family includes other calcium-binding proteins such as calpains, PDCD6 (ALG-2), peflin, and grancalcin (B1175175) mdpi.com. A defining characteristic of PEF proteins is the presence of five EF-hand motifs, which are helix-loop-helix structural domains capable of binding calcium ions mdpi.comdovepress.comresearchgate.netrcsb.org. While members of the PEF family participate in diverse cellular processes, they share several common structural features. These include having both a C-terminal domain containing the five EF-hand motifs responsible for calcium binding and a flexible, hydrophobic Gly/Pro-rich N-terminal domain mdpi.comdovepress.com. PEF proteins typically exist as dimers, with monomer-monomer association occurring through the unpaired C-terminal EF5 hand mdpi.comdovepress.comrcsb.org. Upon binding calcium, these proteins often undergo a conformational change that facilitates their translocation to membranes mdpi.combiorxiv.org. Structural comparisons of sorcin with other PEF members, such as calpain dVI, reveal conserved general folds of the individual EF-hand motifs, particularly EF1 researchgate.netrcsb.org. The EF1-EF2 pair is considered likely to contain the two physiologically relevant calcium-binding sites, and calcium binding is thought to induce a modest, localized conformational change within this pair, suggesting that calcium signaling in sorcin primarily occurs through the first pair of EF-hands researchgate.netrcsb.org.
Rationale for Continued Investigation of this compound: Emerging Significance in Diverse Biological Processes
Continued investigation into this compound is driven by its emerging significance in a variety of biological processes beyond its initial association with multidrug resistance oaepublish.commdpi.comdovepress.comrcsb.orgnih.govnih.gov. While its role in MDR remains a key area of research, sorcin's functions extend to the regulation of calcium homeostasis, apoptosis, vesicle trafficking, cell cycle progression, and even involvement in non-neoplastic diseases and neurodegenerative conditions mdpi.comdovepress.comnih.govnih.govdoi.org.
Sorcin is a highly expressed calcium-binding protein that plays a crucial role in dynamically regulating intracellular calcium levels, particularly in the cytosol and the endoplasmic reticulum (ER) mdpi.com. It influences calcium homeostasis by interacting with and regulating various calcium channels, pumps, and exchangers located at the plasma membrane and the ER/sarcoplasmic reticulum (SR), such as ryanodine (B192298) receptors (RyRs), SERCA, NCX, and L-type voltage-gated calcium channels (LVCC) mdpi.comoaepublish.commdpi.comdoi.org. By inhibiting RyRs and activating SERCA, sorcin contributes to increasing the calcium load of the ER, which can help prevent ER stress and the unfolded protein response mdpi.commdpi.com.
Furthermore, sorcin has been implicated in regulating apoptosis. Silencing sorcin expression can trigger apoptosis by activating caspases 3 and 12 mdpi.com. Sorcin's influence on apoptosis is also linked to its ability to enhance ER calcium concentration, thereby inducing resistance to apoptosis nih.gov.
Sorcin also plays a role in vesicle trafficking dovepress.comnih.govnih.gov. While the precise mechanisms are still being elucidated, this function is likely related to its calcium-dependent translocation and interaction with various cellular components.
Its involvement in the cell cycle and cytokinesis has also been noted dovepress.comnih.govdoi.org. Sorcin can regulate cell cycle progression and mitosis, partly through calcium-dependent interactions with kinases like Polo-like kinase 1 (Plk1), Aurora A, and Aurora B oaepublish.comnih.gov. Loss of sorcin has been shown to compromise normal mitosis and cytokinesis nih.gov.
The diverse roles of sorcin in fundamental cellular processes underscore the importance of continued research to fully understand its mechanisms of action and its potential as a therapeutic target.
Scope and Objectives of the Current Academic Research Landscape on this compound
The current academic research landscape on this compound is broad and multifaceted, driven by its significant implications in both physiological and pathological contexts. A primary focus remains on its role in multidrug resistance in cancer. Researchers are actively investigating the molecular mechanisms by which sorcin confers resistance, including its interactions with ABC transporters and its influence on various signaling pathways such as ERK, MAPK/ERK, STAT3, PI3K/Akt, and Akt/NF-κB nih.govnih.gov. Studies aim to understand how sorcin affects drug efflux, drug sequestering, cell death inhibition, gene amplification, epithelial-to-mesenchymal transition, angiogenesis, and metastasis in the context of MDR mdpi.comnih.gov.
Another significant area of research is sorcin's intricate involvement in calcium homeostasis. Investigations are ongoing to fully characterize its interactions with calcium channels, pumps, and exchangers and how these interactions regulate calcium dynamics in different cellular compartments, including the ER and mitochondria mdpi.comoaepublish.commdpi.comdoi.orgnih.gov. The impact of sorcin phosphorylation on its calcium-dependent activation and its ability to regulate calcium handling proteins is also being explored oaepublish.com.
Furthermore, the role of sorcin in apoptosis and cell cycle regulation continues to be an active area of study mdpi.comdovepress.comnih.govnih.gov. Researchers are investigating how sorcin modulates pro-apoptotic and anti-apoptotic pathways and its precise functions during mitosis and cytokinesis.
The potential of sorcin as a therapeutic target is a major objective of current research mdpi.comoaepublish.commdpi.comresearchgate.netnih.govnih.gov. Given its overexpression in numerous cancers and its contribution to MDR, strategies aimed at inhibiting sorcin or reversing its effects are being explored as potential approaches to overcome drug resistance and improve cancer treatment outcomes. This includes investigating the potential of sorcin silencing to chemosensitize MDR cells nih.gov.
Properties
CAS No. |
106528-86-3 |
|---|---|
Molecular Formula |
C8H4BrNaO4 |
Synonyms |
sorcin-V19 |
Origin of Product |
United States |
Molecular Architecture and Biochemical Attributes of Sorcin V19
Primary and Higher-Order Structural Characteristics of Sorcin-V19
Sorcin, referred to as V19, is a 22 kDa calcium-binding protein. oaepublish.comontosight.aiuniprot.orgsinobiological.com It belongs to the small penta-EF-hand (PEF) protein family, which is characterized by containing five EF-hand motifs. mdpi.comnih.govplos.orgnih.gov Unlike most calcium-binding proteins that have an even number of EF-hands paired structurally and functionally, Sorcin possesses an odd number (five). oaepublish.comresearchgate.netmdpi.comnih.gov Human Sorcin is encoded by the SRI gene, located in the chromosome region 7q21 and approximately 21.9 kb in length. oaepublish.commdpi.commdpi.comnih.gov
Amino Acid Sequence Features and Conserved Motifs (e.g., EF-hands)
The primary structure of Sorcin consists of approximately 198 amino acid residues in its most studied isoform (22 kDa). mdpi.commdpi.comnih.gov The protein sequence is highly conserved among species, with only eight differences observed between mouse and human Sorcin sequences, primarily concentrated in the latter half of the protein. researchgate.netmdpi.com Six of these differences involve potentially phosphorylatable serine and threonine residues, suggesting the possibility of species-specific phosphorylation-dependent regulation. researchgate.netmdpi.com
Sorcin's structure includes a flexible, glycine-rich N-terminal domain (residues 1–32) and a C-terminal calcium-binding domain (SCBD, residues 33–198). mdpi.comnih.govbiorxiv.orgnih.govmdpi.com The SCBD contains eight alpha helices (A–H) that form five EF-hands (EF1–5). mdpi.comnih.govnih.gov EF-hands are helix-loop-helix structural motifs, typically with a 12-residue loop, capable of binding Ca2+ with high affinity through pentagonal bipyramidal coordination. mdpi.comnih.govnih.govmdpi.com
Predicted and Experimentally Determined Secondary and Tertiary Structures
Sorcin exists as a homodimer, with dimerization occurring through the association of the unpaired EF5 hand from each monomer. mdpi.comnih.govplos.orgnih.govrcsb.org Heterodimerization with other PEF proteins, such as grancalcin (B1175175), has also been observed. researchgate.netmdpi.comnih.gov The Sorcin dimer is considered the structural unit and contains five EF pairs. mdpi.comnih.gov
The C-terminal calcium-binding domain is predominantly alpha-helical. nih.govrcsb.org The EF-hands associate into pairs via short beta-sheets: EF1 pairs with EF2, and EF3 pairs with EF4. mdpi.comnih.govnih.gov Long and rigid helices, specifically helix D (connecting EF2 and EF3) and helix G (part of EF4 and EF5), connect different pairs of EF-hands and are involved in propagating the calcium binding signal throughout the protein. mdpi.comnih.gov
The SCBD can be divided into two subdomains: the EF1-3 subdomain (residues 33-134), which contains the high-affinity calcium-binding sites, and the EF4-5 subdomain (residues 135-198), which mediates dimerization and contains potential phosphorylation sites but does not bind Ca2+ with high affinity. oaepublish.comresearchgate.net
Calcium binding induces significant conformational changes in Sorcin, particularly upon binding to EF3. nih.govmdpi.com This involves a rotation of the D-helix and the exposure of hydrophobic surfaces in the EF1-3 region. nih.govmdpi.com These structural changes are crucial for Sorcin's calcium-dependent interactions with target proteins. biorxiv.orgmdpi.comresearchgate.net The crystal structure of calcium-free human Sorcin has been determined, providing insights into its conformation in the absence of calcium. nih.govrcsb.org
Structural Isoforms and Variants of this compound (e.g., 22 kDa and 19 kDa)
The SRI gene gives rise to at least four alternative transcripts in humans, resulting in different Sorcin isoforms. oaepublish.commdpi.commdpi.comnih.gov The most studied isoform is isoform A, which is a 22-kDa protein consisting of 198 amino acids. oaepublish.commdpi.commdpi.comnih.gov Other isoforms (B, C, and D) are shorter, approximately 19-kDa, and result from the absence of parts of the N-terminal domain and/or the final residues of the C-terminal domain. oaepublish.commdpi.commdpi.comnih.gov While most literature focuses on the 22-kDa isoform A, some studies specifically address the 19-kDa forms. mdpi.commdpi.comnih.govnih.gov The shorter 19-kDa Sorcin variant has been found localized at the mitochondrion. oaepublish.comnih.gov The folding and expression of the mitochondrial 19-kDa Sorcin isoform are regulated by TRAP1. oaepublish.comresearchgate.netnih.gov
Data on Sorcin Isoforms:
| Isoform | Approximate Molecular Weight (kDa) | Number of Amino Acids | Transcript Length (kb) | Exons | Introns | Notes |
| A | 22 | 198 | 15 | 8 | 7 | Most studied isoform |
| B, C, D | 19 | Shorter | - | - | - | Lack parts of N- or C-terminal domains |
Post-Translational Modifications of this compound and Their Functional Implications
Sorcin undergoes post-translational modifications that can influence its function and regulation. These modifications include phosphorylation and potentially other modifications like ubiquitination.
Phosphorylation Events and Kinase Regulation
Sorcin contains several potential phosphorylation sites. oaepublish.comresearchgate.netnih.govplos.org Phosphorylation contributes to regulating Sorcin's activity. nih.gov Sorcin interacts in a Ca2+-dependent manner with numerous serine-threonine kinases involved in regulating mitosis progression, including Akt2, Csnk2A1, Csnk2A2, Polo-like kinase 1 (Plk1), Aurora A, and Aurora B. oaepublish.comresearchgate.netplos.org
Sorcin is phosphorylated by Plk1 and can induce Plk1 autophosphorylation, participating in Plk1 regulation. oaepublish.comnih.govplos.orgdovepress.com Calcium-calmodulin dependent kinase II (CaMKII) and cAMP-dependent protein kinase (PKA) also phosphorylate Sorcin. oaepublish.comnih.govplos.org This phosphorylation by CaMKII and PKA regulates Sorcin's binding to Ryanodine (B192298) Receptors (RyRs) and SERCA, thereby affecting calcium homeostasis. oaepublish.comnih.govplos.org Dephosphorylated Sorcin can significantly inhibit CaMKII activity. plos.org Species-specific phosphorylation-dependent regulation of Sorcin may occur due to differences in phosphorylatable residues between species like human and mouse. researchgate.netmdpi.com
Kinases Known to Phosphorylate Sorcin:
| Kinase | Role in Regulation |
| Polo-like kinase 1 (Plk1) | Phosphorylates Sorcin, involved in mitosis regulation |
| Ca2+-calmodulin dependent kinase II (CaMKII) | Phosphorylates Sorcin, regulates binding to RyRs/SERCA |
| cAMP-dependent protein kinase (PKA) | Phosphorylates Sorcin, regulates binding to RyRs/SERCA |
| Aurora A | Potential phosphorylation site and interactor |
| Aurora B | Potential phosphorylation site and interactor |
| Akt2 | Interacts in a Ca2+-dependent fashion |
| Csnk2A1 | Interacts in a Ca2+-dependent fashion |
| Csnk2A2 | Interacts in a Ca2+-dependent fashion |
Other Modifications (e.g., SUMOylation, Ubiquitination) and Regulatory Roles
While phosphorylation is a well-documented modification, research also indicates the potential involvement of other post-translational modifications. Ubiquitination at Lys127 has been identified as a modification site for human Sorcin. genecards.org Recent studies suggest that Sorcin can influence the ubiquitination of other proteins. For instance, Sorcin inhibits ferroptosis through a mechanism involving its interaction with PAX5, which leads to decreased FBXL12 protein expression and reduced ALDH1A1 ubiquitination. physiciansweekly.comresearchgate.netnih.gov Disruption of the Sorcin-PAX5 interaction promotes PAX5 nuclear translocation, increases FBXL12 expression, and enhances ALDH1A1 ubiquitination. physiciansweekly.comnih.gov This suggests that Sorcin's non-calcium binding function can impact ubiquitination processes and cellular pathways like ferroptosis. physiciansweekly.comresearchgate.net While SUMOylation is a known post-translational modification for many proteins, specific details regarding the SUMOylation of Sorcin were not prominently found in the provided search results.
Oligomerization States and Subunit Dynamics of this compound
This compound primarily exists as a homodimer in its calcium-free state. nih.govnih.govwikipedia.org This dimerization is mediated by the interaction and pairing of the unpaired EF5 hands from each monomer, forming a significant part of the dimer interface. nih.govnih.govwikipedia.org This head-to-tail association of monomers results in a dimeric structural unit containing five EF pairs.
Under certain conditions, such as acidic pH, this compound has also been observed to form tetramers. nih.govnih.gov The ability to exist in different oligomeric states highlights the dynamic nature of this compound subunits and their capacity for self-association, which is crucial for its function and interaction with various cellular targets.
Calcium-Binding Properties and Allosteric Regulation of this compound Activity
Calcium binding is a critical event that regulates the activity and conformation of this compound. The protein contains five EF-hand motifs, with high-affinity calcium binding primarily occurring at EF1, EF2, and EF3. Some research suggests that the EF1-EF2 pair might represent the physiologically relevant calcium-binding sites. wikipedia.org
Upon binding to calcium ions, this compound undergoes a substantial conformational change. nih.govnih.gov This transition involves a significant movement, particularly a 21° rotation of the long D-helix, which connects the EF1-EF2 subdomain to EF3. This conformational shift leads to the opening of EF1 and the exposure of previously hidden hydrophobic surfaces in the EF1-EF3 region. nih.govnih.gov
This calcium-induced conformational change is essential for this compound's function, as it facilitates its translocation from the cytosol to membranes and enables its interaction with target proteins located at or near these membranes. nih.govnih.gov this compound acts as a calcium sensor, and its activation is directly dependent on calcium concentration.
Cellular Compartmentalization and Dynamic Trafficking of Sorcin V19
Subcellular Localization of Sorcin-V19 Under Physiological Conditions
Under physiological conditions, Sorcin exhibits a varied subcellular distribution, being found in multiple cellular compartments. This compartmentalization is crucial for its diverse roles in cellular processes, including calcium homeostasis, vesicle trafficking, and cell cycle regulation. nih.govnih.govthermofisher.com
Cytosolic Distribution
Sorcin is present in the cytosol during interphase. nih.gov It is characterized as a soluble cytosolic protein. rcsb.org Within the cytosol, Sorcin contributes to calcium buffering by binding calcium in the micromolar range. The binding of calcium serves as a trigger for Sorcin's translocation from the cytosol to various cellular membranes. uni-freiburg.de Research indicates that Sorcin can also interact with and sequester proteins like the carbohydrate-responsive element-binding protein (ChREBP) in the cytosol in a calcium-dependent manner, particularly under low glucose conditions. nih.gov
Endoplasmic Reticulum and Sarcoplasmic Reticulum Association
A significant pool of Sorcin is associated with the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR). nih.govuni-freiburg.de In specialized cell types like cardiac myocytes, Sorcin localizes specifically to the junctions between the transverse tubule system and the junctional SR. uni-freiburg.de Sorcin is found within ER cisternae and is a component of ER-derived vesicles. nih.gov These vesicles are often enriched with key calcium-handling proteins such as Ryanodine (B192298) receptors (RyRs), ER Ca2+ ATPase (SERCA), calreticulin, and the small GTPase Rab10. Sorcin plays a critical role in regulating ER calcium homeostasis by interacting with and modulating the activity of RyRs and SERCA, thereby influencing calcium release and uptake and increasing calcium accumulation within the ER. nih.gov
Mitochondrial Localization
A shorter isoform of Sorcin, reported with molecular masses of 19-kDa or 18-kDa, has been identified at the mitochondrion. This mitochondrial variant is known to interact with TRAP1, a chaperone protein located in the mitochondria. This interaction is suggested to be important for the proper localization and stability of the 18-kDa Sorcin variant within mitochondria, particularly as Sorcin itself lacks a conventional mitochondrial localization sequence. Studies have shown that Sorcin modulates mitochondrial Ca2+ handling, leading to increased basal and stimulated mitochondrial Ca2+ concentrations and affecting the kinetics of calcium uptake and release by mitochondria. uni-freiburg.de This modulation of mitochondrial calcium dynamics is implicated in Sorcin's observed antiapoptotic properties. uni-freiburg.de
Plasma Membrane and Nuclear Presence
Sorcin is also present at the plasma membrane and within the nucleus during interphase. nih.gov At the plasma membrane, Sorcin can interact with ion channels and exchangers, including the L-type calcium channel Cav1 and Na+-Ca2+ exchangers (NCX). Within the nucleus, Sorcin typically exhibits a uniformly speckled distribution, although it is excluded from the nucleoli.
Association with Vesicles and Exosomes
Sorcin's presence in various vesicular structures highlights its potential involvement in cellular trafficking processes. nih.govnih.govthermofisher.com High concentrations of Sorcin are found in ER-derived vesicles that track along microtubules, containing key proteins such as RyRs, SERCA, calreticulin, and Rab10. nih.gov Sorcin influences the size and calcium content of these ER-derived vesicles. nih.govthermofisher.com Beyond intracellular vesicles, Sorcin has been detected in extracellular vesicles, including nanovesicles released from erythrocytes and exosomes isolated from diverse sources such as B-cells, mesenchymal stem cells, urine, platelets, and various tumor cell lines. nih.gov The recruitment of Sorcin to endosomes is considered a crucial step in the formation of apoptotic exosomes, where it interacts with annexins A2 and A7 and HD-PTP as part of the ESCRT-III complex machinery. nih.gov
The subcellular distribution of Sorcin under physiological conditions is summarized in the table below:
| Cellular Compartment | Presence of Sorcin | Notes |
| Cytosol | Yes | Soluble, calcium buffering, sequesters ChREBP. nih.govrcsb.org |
| Endoplasmic/Sarcoplasmic Reticulum | Yes | In cisternae and derived vesicles, interacts with RyR and SERCA. nih.govuni-freiburg.de |
| Mitochondria | Yes | Primarily the 19/18-kDa isoform, interacts with TRAP1, modulates Ca2+. uni-freiburg.de |
| Plasma Membrane | Yes | Interacts with calcium channels/exchangers. nih.gov |
| Nucleus | Yes | Speckled distribution during interphase. nih.gov |
| Vesicles (ER-derived) | Yes | Along microtubules, contain RyR, SERCA, calreticulin, Rab10. nih.gov |
| Exosomes/Nanovesicles | Yes | Released from various cell types, involved in apoptotic exosome formation. nih.gov |
Data Table: Subcellular Localization of Sorcin
| Cellular Compartment | Observed Presence | Key Associated Proteins/Structures |
| Cytosol | Yes | ChREBP, Calcium ions nih.gov |
| Endoplasmic/Sarcoplasmic Reticulum | Yes | RyRs, SERCA, Calreticulin, Rab10 (in vesicles) |
| Mitochondria | Yes | TRAP1 (19/18-kDa isoform) uni-freiburg.de |
| Plasma Membrane | Yes | Cav1, NCX |
| Nucleus | Yes | N/A nih.gov |
| Vesicles (ER-derived) | Yes | Microtubules, RyR, SERCA, Calreticulin, Rab10 nih.gov |
| Exosomes/Nanovesicles | Yes | Annexins A2/A7, HD-PTP (apoptotic exosomes) nih.gov |
Dynamic Relocalization of this compound in Response to Cellular Stimuli
The cellular localization of Sorcin is not static but undergoes dynamic changes in response to various cellular stimuli, most notably fluctuations in intracellular calcium levels and progression through the cell cycle. nih.gov The binding of calcium ions is a primary trigger for Sorcin's reversible translocation from the cytosol to cellular membranes, including the ER and plasma membrane. uni-freiburg.de
During the cell cycle, Sorcin exhibits distinct localization patterns. nih.gov While present in the nucleus, cytosol, ER, and plasma membrane during interphase, its distribution shifts significantly during mitosis. nih.gov Sorcin associates with the mitotic spindle and becomes concentrated in the cleavage furrow during late telophase, eventually localizing to the midbody. nih.gov This dynamic relocalization during mitosis underscores its role in cell division and cytokinesis.
Furthermore, studies have indicated that Sorcin's cellular localization can change upon exposure to certain chemotherapeutic drugs, such as doxorubicin. nih.govnih.gov This alteration in localization upon drug treatment suggests a potential mechanism by which Sorcin may interact with or sequester these compounds within the cell, contributing to multidrug resistance. nih.govnih.gov
Mechanisms Governing this compound Import, Export, and Membrane Association
This compound (referred to hereafter as Sorcin) exhibits dynamic cellular localization, translocating between the cytosol, nucleus, endoplasmic reticulum (ER), plasma membrane, mitochondria, and various vesicles. This dynamic trafficking is primarily regulated by its ability to bind calcium ions, which induces conformational changes that dictate its interactions with target proteins and membranes.
Calcium-Dependent Translocation and Membrane Association: A fundamental mechanism governing Sorcin's localization is its calcium-dependent translocation from the cytosol to cellular membranes researchgate.netgenecards.orgnih.govrcsb.orgkinasenet.casemanticscholar.orgresearchgate.net. In a low cytosolic calcium environment, Sorcin exists predominantly as a soluble protein. However, upon an increase in intracellular calcium concentration, particularly in the micromolar range, calcium binds to the EF-hand motifs in Sorcin's C-terminal domain nih.govrcsb.orgkinasenet.caidrblab.net. This calcium binding triggers significant conformational changes, including the exposure of hydrophobic surfaces, which facilitates Sorcin's reversible association with lipid bilayers and membrane-bound proteins genecards.orgrcsb.org. This translocation is a rapid process that is reversed when calcium levels decrease semanticscholar.org.
Interaction with ER and Sarcoplasmic Reticulum (SR): Sorcin demonstrates a strong association with the ER and SR membranes, where it plays a crucial role in regulating calcium homeostasis researchgate.netgenecards.orgnih.govkinasenet.caidrblab.netnih.govropensci.orgresearchgate.net. Calcium-bound Sorcin interacts with key calcium handling proteins embedded in these membranes, including the Ryanodine Receptor (RyR) and the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) researchgate.netnih.govkinasenet.caidrblab.netnih.govresearchgate.net. Research indicates that Sorcin inhibits RyR activity while activating SERCA, thereby increasing calcium uptake into the ER/SR and enhancing the calcium load of these stores researchgate.netnih.govkinasenet.caidrblab.netbidd.group. This regulatory interaction is a primary mechanism by which Sorcin influences cellular calcium dynamics and prevents ER stress researchgate.netnih.govkinasenet.caidrblab.net.
Plasma Membrane Association: Sorcin also associates with the plasma membrane in a calcium-dependent manner and interacts with plasma membrane-localized calcium channels and exchangers researchgate.netnih.govkinasenet.caidrblab.netropensci.orgresearchgate.net. These targets include the L-type calcium channel (Cav1) and the Na⁺-Ca²⁺ exchanger (NCX), as well as the plasma membrane Ca²⁺ pump (PMCA) researchgate.netnih.govkinasenet.caidrblab.netnih.govresearchgate.net. By modulating the activity of these transporters, Sorcin influences calcium influx and efflux across the plasma membrane, contributing to the fine-tuning of cytosolic calcium concentrations researchgate.netnih.govkinasenet.caidrblab.net. Fast rates of association and dissociation between Sorcin and NCX have been observed, allowing for beat-to-beat regulation in excitable cells like cardiomyocytes idrblab.net.
Mitochondrial Localization of the V19 Variant: A shorter variant of Sorcin, typically around 18-19 kDa, has been specifically found to localize at the mitochondrion nih.govkinasenet.caidrblab.net. This mitochondrial localization is significant as Sorcin interacts with TRAP1, a mitochondrial chaperone kinasenet.caidrblab.net. This interaction is suggested to be involved in modulating mitochondrial apoptosis and regulating the mitochondrial permeability transition pore opening kinasenet.ca. The precise import mechanism for this shorter mitochondrial variant is an area of ongoing research, but nuclear-encoded mitochondrial proteins generally require specific targeting signals and import machinery. Studies have shown that TRAP1 can modulate the expression of this mitochondrial Sorcin isoform kinasenet.caidrblab.net.
Nuclear Import and Export: During interphase, Sorcin is found in the nucleus genecards.orgnih.govidrblab.net. While the detailed mechanisms of Sorcin's nuclear import and export are still being elucidated, its presence in the nucleus suggests interactions with nuclear components and potential roles in regulating gene expression or other nuclear processes genecards.org. The EF4-EF5 region of Sorcin, which contains positively charged residues, has been suggested as a potential nuclear localization sequence researchgate.net. Research has demonstrated that Sorcin can influence the nuclear translocation of other proteins, such as the carbohydrate response element-binding protein (ChREBP) researchgate.netropensci.orgbidd.group. In pancreatic β-cells, Sorcin sequesters ChREBP in the cytosol at low glucose levels, and glucose-induced calcium influx triggers Sorcin to release ChREBP, allowing its translocation to the nucleus researchgate.netropensci.org. This indicates Sorcin acts as a calcium sensor in regulating the nuclear shuttling of specific proteins researchgate.netropensci.org.
Association with Vesicles: Sorcin is also associated with various vesicular structures within the cell genecards.orgnih.govidrblab.netbidd.group. It is found in ER-derived vesicles that track along microtubules and contain proteins like RyR, SERCA, calreticulin, and Rab10 genecards.orgnih.govidrblab.net. Sorcin's interaction with Rab proteins, which are key regulators of vesicle trafficking, suggests its involvement in vesicle dynamics and transport genecards.orgidrblab.net. Furthermore, Sorcin has been identified in exosomes and is thought to participate in their formation and content regulation, potentially through interactions with Annexins. The accumulation of Sorcin-containing vesicles at sites of membrane activity, such as the cleavage furrow during cytokinesis, highlights its role in processes involving membrane remodeling and trafficking genecards.orgidrblab.net.
Mechanistic Summary: The dynamic compartmentalization and trafficking of Sorcin are intrinsically linked to its calcium-binding properties. Upon increases in local calcium concentrations, Sorcin undergoes conformational changes that promote its association with various membranes, including the ER, plasma membrane, and mitochondrial outer membrane (for the V19 variant). These membrane associations facilitate its interaction with and regulation of key calcium transporters and other proteins involved in diverse cellular processes, including calcium homeostasis, vesicular trafficking, and nuclear signaling. The interplay between calcium levels, Sorcin's conformation, and its protein interactions forms the basis of its dynamic localization and multifaceted cellular functions.
| Cellular Compartment | Associated Sorcin Variant | Key Interacting Proteins/Components | Proposed Mechanism of Association/Regulation |
| Endoplasmic Reticulum (ER) | Full-length Sorcin | Ryanodine Receptor (RyR), SERCA, Calreticulin, Rab10 | Calcium-dependent binding; Inhibition of RyR, Activation of SERCA, increasing ER calcium load. researchgate.netgenecards.orgnih.govkinasenet.caidrblab.netresearchgate.netbidd.group |
| Plasma Membrane | Full-length Sorcin | Cav1, NCX, PMCA | Calcium-dependent binding; Modulation of calcium influx and efflux. researchgate.netnih.govkinasenet.caidrblab.netnih.govropensci.orgresearchgate.net |
| Mitochondria | 18-19 kDa variant (V19) | TRAP1 | Interaction with TRAP1; Modulation of mitochondrial apoptosis and permeability transition pore. nih.govkinasenet.caidrblab.net |
| Nucleus | Full-length Sorcin | ChREBP (example), potentially others | Potential nuclear localization sequence; Regulation of nuclear translocation of interacting proteins. genecards.orgnih.govresearchgate.netidrblab.netropensci.org |
| Vesicles (ER-derived, etc.) | Full-length Sorcin | Rab10, Rab11, Annexins A7, A11, RyR, SERCA, Calreticulin | Association with vesicle membranes; Involvement in vesicle trafficking and formation. genecards.orgnih.govidrblab.netbidd.group |
Molecular Interactions and Network Biology of Sorcin V19
Identification and Characterization of Direct Binding Partners of Sorcin-V19
The function of this compound as a Ca2+ sensor protein is mediated through direct, calcium-dependent interactions with numerous protein targets. Upon binding Ca2+, this compound undergoes a significant conformational change, exposing hydrophobic surfaces that facilitate its association with binding partners, thereby modulating their activity and downstream signaling pathways.
Interactions with Calcium Channels and Transporters
A primary role of this compound is the regulation of intracellular calcium homeostasis. This is achieved through its direct interaction with and modulation of key channels and transporters located in the plasma membrane and the sarcoplasmic/endoplasmic reticulum (SR/ER).
Ryanodine (B192298) Receptors (RyR): this compound is a potent inhibitor of RyR, the primary calcium release channels on the SR/ER. nih.govnih.govnih.gov It binds directly to the cardiac isoform, RyR2, reducing its open probability and decreasing the frequency and duration of calcium release events, known as calcium sparks. nih.govaacrjournals.org This interaction is crucial for terminating Ca2+-induced Ca2+ release (CICR) and maintaining SR/ER calcium stores. mdpi.comresearchgate.net
Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA): In contrast to its effect on RyR, this compound activates SERCA, the pump responsible for transporting calcium from the cytosol back into the SR/ER lumen. nih.govnih.govaacrjournals.org By stimulating SERCA activity, this compound enhances the refilling of intracellular calcium stores. mdpi.comresearchgate.net
Na+/Ca2+ Exchanger (NCX): this compound activates the NCX, a plasma membrane transporter that extrudes calcium from the cell. aacrjournals.orgmdpi.com This interaction occurs via their respective C-terminal calcium-binding domains and is characterized by rapid association and dissociation rates, allowing for beat-to-beat regulation of calcium fluxes in cardiomyocytes. aacrjournals.orgnih.gov
L-type Voltage-gated Calcium Channels (LVCC): this compound interacts with the alpha-1C subunit of the LVCC. nih.govnih.gov This association slows the Ca2+-dependent inactivation of the channel while stimulating its voltage-dependent inactivation, thereby modulating calcium influx across the plasma membrane. mdpi.comnih.gov
Plasma Membrane Ca2+-ATPase (PMCA): this compound has been identified as a novel activator of the high-affinity PMCA pump, which plays a critical role in extruding Ca2+ from the cytoplasm. criver.comnih.govresearchgate.net
| Binding Partner | Location | Effect of Interaction |
|---|---|---|
| Ryanodine Receptor (RyR) | Sarcoplasmic/Endoplasmic Reticulum | Inhibition of Ca2+ release |
| SERCA | Sarcoplasmic/Endoplasmic Reticulum | Activation of Ca2+ uptake |
| Na+/Ca2+ Exchanger (NCX) | Plasma Membrane | Activation of Ca2+ efflux |
| L-type Voltage-gated Ca2+ Channel (LVCC) | Plasma Membrane | Modulation of Ca2+ influx |
| Plasma Membrane Ca2+-ATPase (PMCA) | Plasma Membrane | Activation of Ca2+ efflux |
Protein-Protein Interactions Modulating Cell Cycle and Apoptosis
This compound is deeply integrated into the cellular machinery that governs cell proliferation and programmed cell death. Its interactions with key regulatory proteins in these pathways are critical for cell fate decisions.
PLK1 and Aurora Kinases: this compound directly interacts with Polo-like kinase 1 (PLK1) and Aurora A and B kinases, which are master regulators of mitosis. mdpi.comnih.govajmb.org this compound is a substrate for PLK1 and also stimulates PLK1 autophosphorylation, thereby regulating its kinase activity. nih.govajmb.orgnih.gov These interactions are essential for proper mitotic progression and cytokinesis. nih.govajmb.org
TRAP1: The mitochondrial chaperone Tumor necrosis factor receptor-associated protein 1 (TRAP1) interacts specifically with an 18-kDa isoform of this compound within the mitochondria. aacrjournals.orgnih.govresearchgate.net This Ca2+-dependent interaction is required for Sorcin's mitochondrial localization and stability, and together they protect cells from apoptosis induced by chemotherapeutic agents. aacrjournals.orgnih.govnih.gov
Caspases, Bcl-2, and Bax: this compound modulates apoptotic pathways. Silencing of this compound leads to the activation of apoptotic proteases like caspase-3 and caspase-12. nih.govmdpi.com Furthermore, this compound expression levels are linked to the regulation of the Bcl-2 family of proteins; leukemia and breast cancer cells overexpressing this compound show elevated levels of the anti-apoptotic protein Bcl-2 and reduced levels of the pro-apoptotic protein Bax. nih.govnih.govnih.gov Conversely, silencing sorcin increases Bax expression while decreasing Bcl-2. nih.gov
| Binding Partner | Cellular Process | Nature of Interaction |
|---|---|---|
| Polo-like kinase 1 (PLK1) | Cell Cycle (Mitosis) | Direct interaction; Sorcin is a substrate and regulator of PLK1 activity. |
| Aurora Kinases (A & B) | Cell Cycle (Mitosis) | Direct interaction. |
| TRAP1 | Apoptosis | Direct interaction in mitochondria; required for Sorcin stability and anti-apoptotic function. |
| Caspases | Apoptosis | Sorcin silencing leads to caspase activation. |
| Bcl-2 / Bax | Apoptosis | Sorcin expression levels regulate the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax. |
Interactions with Other Regulatory Proteins
The regulatory scope of this compound extends to a variety of other proteins involved in diverse cellular functions, from calcium-dependent proteolysis to neurodegenerative disease pathways.
Calpain: this compound is homologous to the 22-kDa calcium-binding light chain of calpain, a family of calcium-dependent proteases, suggesting a potential regulatory relationship. nih.govnih.govmdpi.com
Annexin A7: this compound interacts with Annexin A7 (also known as synexin). nih.govaacrjournals.org This interaction is implicated in Ca2+-dependent vesicle release from erythrocytes. nih.govnih.gov
Stomatin: In the human erythrocyte membrane, this compound, along with stomatin and Annexin A7, is considered an "echinophilic" membrane component, accumulating in curved regions of the membrane, although it primarily resides outside of specific GM1 ganglioside-rich lipid rafts. nih.gov
Presenilin 2 (PS2): this compound directly interacts with the large hydrophilic loop region of PS2, a key component of the γ-secretase complex implicated in Alzheimer's disease. nih.govmdpi.commdpi.com This interaction, which is enhanced by increased intracellular calcium, provides a molecular link between PS2 and the regulation of intracellular calcium channels like the ryanodine receptor. mdpi.comnih.gov
Tau: this compound interacts with the microtubule-associated protein Tau. mdpi.commdpi.com Sequestration of this compound by aberrant, fibrillogenic forms of Tau can impair Sorcin's function in maintaining calcium homeostasis and protecting against ER stress, potentially contributing to the pathology of neurodegenerative diseases like Alzheimer's. mdpi.commdpi.comnih.gov
NLRP3: In hepatocellular carcinoma, this compound has been shown to interact with the NLRP3 inflammasome. mdpi.comresearchgate.net This interaction negatively regulates pyroptosis, a form of inflammatory cell death, thereby promoting tumor proliferation, migration, and invasion. researchgate.netnih.govfrontiersin.org
Interaction with ABC Transporters and Drug Efflux Mechanisms
This compound was initially discovered due to its co-amplification with genes encoding ATP-binding cassette (ABC) transporters in multidrug-resistant (MDR) cancer cells. mdpi.commdpi.com Its role in chemoresistance is multifaceted and involves interactions with these drug efflux pumps.
ABCB1/P-glycoprotein (P-gp) and ABCB4: The gene for this compound is located in the same chromosomal amplicon as the genes for ABCB1 and ABCB4. mdpi.comnih.govmdpi.com While a direct physical interaction is not fully established, this compound overexpression is strongly correlated with increased expression of ABCB1/P-gp. mdpi.commdpi.com this compound promotes P-gp expression by activating the CREB signaling pathway. mdpi.com This upregulation of P-gp, a potent drug efflux pump, contributes significantly to the MDR phenotype by actively transporting chemotherapeutic agents out of the cancer cell. nih.govnih.gov
Functional Consequences of this compound Complex Formation
The formation of protein complexes with this compound has profound functional consequences across various cellular domains. These outcomes are a direct result of the allosteric modulation of its binding partners' activities.
Regulation of Calcium Homeostasis: The combined interactions of this compound with RyR (inhibition) and SERCA (activation) lead to an increased calcium load within the ER/SR. nih.govnih.govaacrjournals.orgmdpi.com This prevents ER stress and the subsequent unfolded protein response (UPR), which can trigger apoptosis. nih.govmdpi.comnih.gov By also modulating plasma membrane transporters like NCX and PMCA, this compound finely tunes cytosolic calcium levels, which is critical for processes ranging from muscle contraction to neurotransmission. aacrjournals.orgmdpi.com
Control of Cell Proliferation and Survival: Through its interactions with PLK1 and Aurora kinases, this compound is necessary for the successful execution of mitosis and cytokinesis. nih.govajmb.org Its anti-apoptotic functions are mediated by its interaction with TRAP1 in the mitochondria and its influence on the Bcl-2/Bax ratio, shifting the cellular balance towards survival and proliferation, a key feature in many cancers. nih.govaacrjournals.orgnih.gov
Induction of Multidrug Resistance: A major consequence of this compound activity, particularly in oncology, is the promotion of multidrug resistance. By upregulating the expression of the ABCB1/P-gp drug efflux pump, this compound reduces the intracellular concentration and efficacy of a wide range of chemotherapeutic agents. nih.govmdpi.commdpi.com Its anti-apoptotic functions further contribute to the resistance of cancer cells to treatment. nih.gov
High-Throughput Interaction Mapping and Systems-Level Network Analysis of this compound
Understanding the full scope of this compound's function requires a systems-level perspective of its interaction network. High-throughput techniques are being employed to map the "Sorcin-interactome" comprehensively.
High-Throughput Screening: Techniques like proteomic peptide phage display (ProP-PD) have been used to screen for motif-based interactions between this compound and intrinsically disordered regions of the entire human proteome. nih.govdoi.org This approach has successfully identified novel binding partners, such as protein phosphatase 1 regulatory subunit 3G (PPP1R3G), and has helped to define preferred binding motifs, which often contain proline residues. nih.gov Such methods allow for a broad, unbiased search for new interaction partners, moving beyond hypothesis-driven approaches. nih.govdoi.org
Systems-Level Network Analysis: The data generated from high-throughput screening and other proteomics studies can be integrated to construct protein-protein interaction (PPI) networks. researchgate.netajmb.orgnih.gov Analyzing the topology of these networks can reveal functional modules and key hub proteins, placing this compound within the broader context of cellular signaling pathways. researchgate.netnih.gov This systems biology approach helps to decipher how perturbations in this compound expression or function might ripple through the network to affect complex cellular phenotypes like cancer progression and drug resistance. ajmb.orguea.ac.uk A deeper understanding of the this compound interactome is crucial for identifying specific interaction sites that could be targeted for therapeutic intervention, potentially minimizing off-target effects. mdpi.com
Functional Roles of Sorcin V19 in Cellular Homeostasis and Stress Responses
Regulation of Intracellular Calcium Homeostasis by Sorcin-V19
Intracellular calcium concentration is tightly regulated, and Sorcin (V19) is a key player in this process, influencing calcium levels in different cellular compartments. oaepublish.com, mdpi.com, dovepress.com, nih.gov, helsinki.fi Sorcin's ability to bind calcium in the micromolar range is fundamental to its function. oaepublish.com, mdpi.com, nih.gov
Sorcin (V19) significantly impacts calcium handling within the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR). It interacts with and regulates key calcium channels and pumps located at the ER/SR membrane. mdpi.com, mdpi.com, dovepress.com, plos.org, nih.gov, helsinki.fi Specifically, Sorcin inhibits ryanodine (B192298) receptors (RyRs), which are responsible for releasing calcium from the ER/SR into the cytosol. mdpi.com, mdpi.com, dovepress.com, plos.org, nih.gov, helsinki.fi Concurrently, it activates the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), a pump that actively transports calcium from the cytosol back into the ER/SR. mdpi.com, mdpi.com, dovepress.com, plos.org, nih.gov, helsinki.fi This dual action of inhibiting calcium release and promoting calcium uptake leads to increased calcium accumulation and higher calcium load within the ER/SR stores. mdpi.com, mdpi.com, plos.org, nih.gov, helsinki.fi
Research Finding: Studies have shown that Sorcin overexpression increases ER calcium concentration, while Sorcin silencing has the opposite effect. plos.org, nih.gov This modulation of ER calcium is critical for various downstream processes.
Beyond the ER/SR, Sorcin (V19) also influences calcium dynamics in the cytosol and mitochondria. Sorcin contributes to maintaining low cytosolic calcium concentrations by promoting calcium uptake into the ER/SR and potentially influencing plasma membrane calcium transporters like the Na+-Ca2+ exchanger (NCX) and L-type calcium channels. mdpi.com, nih.gov, dovepress.com, plos.org, nih.gov, nih.gov
Sorcin is also found in mitochondria, and research indicates it affects mitochondrial calcium handling. oaepublish.com, mdpi.com, nih.gov, nih.gov Sorcin increases basal and stimulated mitochondrial calcium concentrations. oaepublish.com, nih.gov This effect is associated with faster mitochondrial calcium uptake and release. nih.gov
Data Table: Impact of Sorcin on Calcium Levels
| Cellular Compartment | Sorcin Overexpression Effect | Sorcin Silencing Effect | Key Mechanism(s) Involved |
| ER/SR | Increased Ca2+ concentration mdpi.com, mdpi.com, plos.org, nih.gov | Decreased Ca2+ concentration plos.org | Inhibits RyR, Activates SERCA mdpi.com, mdpi.com, dovepress.com, plos.org, nih.gov, helsinki.fi |
| Cytosol | Decreased free Ca2+ concentration plos.org | Increased free Ca2+ concentration plos.org | Promotes uptake into ER/SR, potentially regulates plasma membrane transporters mdpi.com, nih.gov, dovepress.com, plos.org, nih.gov, nih.gov |
| Mitochondria | Increased Ca2+ concentration oaepublish.com, nih.gov | Decreased Ca2+ concentration oaepublish.com | Modulates mitochondrial Ca2+ handling nih.gov |
Engagement of this compound in Apoptotic and Cell Survival Mechanisms
Sorcin (V19) plays a significant role in regulating cell fate by influencing apoptotic and cell survival pathways. mdpi.com, nih.gov, dovepress.com, nih.gov, biorxiv.org, nih.gov High levels of Sorcin are often associated with increased cell survival and resistance to apoptosis, particularly in the context of multidrug resistance in cancer cells. oaepublish.com, mdpi.com, mdpi.com, plos.org, nih.gov, helsinki.fi, nih.gov
Sorcin contributes to cell survival by preventing the activation of apoptotic proteases such as caspase-3 and caspase-12. oaepublish.com, mdpi.com, nih.gov It can also influence the expression levels of key proteins in the apoptotic pathway, such as increasing anti-apoptotic proteins like Bcl-2 and decreasing pro-apoptotic proteins like Bax. oaepublish.com, mdpi.com, mdpi.com Conversely, silencing of Sorcin expression has been shown to activate caspases and induce apoptosis. oaepublish.com, mdpi.com, nih.gov, mdpi.com, nih.gov, helsinki.fi, nih.gov
Research Finding: In leukemia cell lines, Sorcin overexpression led to upregulation of Bcl-2 and decreased Bax levels, promoting cell survival. oaepublish.com, mdpi.com, mdpi.com
Modulation of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response by this compound
ER stress is triggered by the accumulation of misfolded or unfolded proteins in the ER, often due to disruptions in calcium homeostasis. mdpi.com The Unfolded Protein Response (UPR) is a cellular mechanism activated to mitigate ER stress and restore homeostasis. mdpi.com Sorcin (V19) plays a protective role against ER stress and modulates the UPR. oaepublish.com, mdpi.com, mdpi.com, dovepress.com, plos.org, nih.gov, helsinki.fi, biorxiv.org, nih.gov, researchgate.net, nih.gov, biorxiv.org, biorxiv.org
By increasing ER calcium concentration through its regulation of RyRs and SERCA, Sorcin helps prevent the onset of ER stress. oaepublish.com, mdpi.com, mdpi.com, plos.org, nih.gov, helsinki.fi High Sorcin expression can prevent ER stress and the UPR. oaepublish.com, mdpi.com, mdpi.com, nih.gov, researchgate.net Furthermore, Sorcin has been shown to stimulate the transcriptional activity of ATF6, a key mediator of the UPR that provides cellular protection during ER stress. researchgate.net, nih.gov, biorxiv.org Sorcin downregulation, particularly during conditions like lipotoxic stress, may impair ATF6 activation and a normal UPR. researchgate.net, nih.gov
Research Finding: Sorcin overexpression activates ATF6, while Sorcin knockout reduces ATF6 transcriptional activity and increases ER stress. researchgate.net, nih.gov
Contribution of this compound to Cell Cycle Progression and Mitosis/Cytokinesis
Sorcin (V19) is essential for proper cell cycle progression, particularly during mitosis and cytokinesis. mdpi.com, nih.gov, dovepress.com, plos.org, helsinki.fi, biorxiv.org, researchgate.net, researchgate.net Its localization within the cell is dynamic and changes throughout the cell cycle, concentrating in areas like the mitotic spindle, cleavage furrow, and midbody during cell division. oaepublish.com, mdpi.com, dovepress.com, plos.org, nih.gov, nih.gov, helsinki.fi, researchgate.net
Sorcin interacts with and regulates key kinases involved in cell cycle regulation, including Polo-like kinase 1 (PLK1), Aurora A, and Aurora B kinases. nih.gov, plos.org, nih.gov, helsinki.fi, researchgate.net Sorcin physically interacts with PLK1, is phosphorylated by it, and stimulates PLK1 autophosphorylation, thereby regulating its kinase activity. plos.org, nih.gov, researchgate.net Reducing Sorcin levels leads to significant defects in mitosis and cytokinesis, resulting in an increase in abnormal, multinucleated cells and blockage of cell cycle progression in the G2/M phase. oaepublish.com, mdpi.com, nih.gov, plos.org, nih.gov, helsinki.fi, researchgate.net, spandidos-publications.com Sorcin silencing can also induce apoptosis in cells with mitotic defects. oaepublish.com, mdpi.com, nih.gov, nih.gov, researchgate.net
Research Finding: Knockdown of Sorcin results in major defects in mitosis and cytokinesis and blocks cell progression in G2/M. plos.org, nih.gov, researchgate.net
Role of this compound in Vesicular Trafficking and Membrane Dynamics
Sorcin (V19) is involved in vesicular trafficking and membrane dynamics within the cell. nih.gov, helsinki.fi It is found in various types of vesicles, including ER-derived vesicles, which are localized along microtubules and contain proteins like RyR, SERCA, calreticulin, and Rab10. mdpi.com, plos.org, nih.gov, nih.gov, helsinki.fi, researchgate.net
Sorcin regulates the size and calcium content of these ER vesicles by modulating the activity of RyR and SERCA. mdpi.com, plos.org, nih.gov, researchgate.net This suggests a role in the formation, maturation, or transport of these calcium-containing vesicles. Sorcin has also been identified in other vesicles, such as nanovesicles and exosomes, further indicating its involvement in vesicular transport processes. nih.gov, nih.gov Its calcium-dependent translocation to membranes upon calcium binding facilitates its interaction with membrane-associated proteins involved in these processes. plos.org, nih.gov, biorxiv.org, biorxiv.org
Research Finding: Sorcin regulates the size and calcium load of ER vesicles by inhibiting RyR and activating SERCA. mdpi.com, plos.org, nih.gov, researchgate.net
Impact of Sorcin (V19) on Autophagy and Pyroptosis Pathways
Research indicates that Sorcin (V19) plays a role in regulating programmed cell death pathways, specifically pyroptosis. High expression of Sorcin (V19) has been shown to negatively regulate pyroptosis in hepatocellular carcinoma (HCC) cells. This regulatory effect is mediated through the interaction of Sorcin (V19) with the NLRP3 inflammasome researchgate.netnih.gov. By interacting with the NLRP3 inflammasome, Sorcin (V19) can impair its assembly, thereby inhibiting cell pyroptosis and potentially contributing to the progression of HCC nih.gov. Studies have demonstrated that silencing Sorcin (V19) expression activates pyroptosis in HCC cells, while overexpression of Sorcin (V19) inhibits it researchgate.netnih.gov.
Interestingly, while Sorcin (V19) demonstrates a clear influence on pyroptosis, studies in HCC cells have indicated that its overexpression or silencing does not have a significant effect on autophagy researchgate.netnih.gov. This suggests a more specific regulatory role for Sorcin (V19) in the pyroptotic pathway compared to autophagy in this cellular context.
Detailed research findings in HCC cells highlight the inverse relationship between Sorcin (V19) expression and pyroptosis-associated proteins. As shown in Table 1, increased Sorcin (V19) levels correlate with decreased levels of proteins involved in the pyroptotic cascade.
Table 1: Relationship between Sorcin (V19) Expression and Pyroptosis Markers in HCC Cells
| Sorcin (V19) Expression Level | Pyroptosis-Associated Proteins | Effect on Pyroptosis | Source |
| High (Overexpression) | Significantly Decreased | Inhibits Pyroptosis | researchgate.netnih.gov |
| Low (Silencing/Knockdown) | Significantly Increased | Activates Pyroptosis | researchgate.netnih.gov |
Further studies using NLRP3 inhibitors (e.g., MCC950) and Caspase-1 inhibitors (e.g., VX765) have provided additional evidence for Sorcin's interaction with the NLRP3 inflammasome in regulating pyroptosis and its impact on the malignant behavior of HCC cells researchgate.net.
Influence of Sorcin (V19) on Mitochondrial Bioenergetics and Dynamics
Sorcin (V19) has been found to influence mitochondrial function, particularly in the context of calcium handling and its downstream effects on cellular processes. Sorcin (V19) localizes to various cellular membranes, including mitochondria nih.gov. Its ability to regulate calcium homeostasis extends to the mitochondria, impacting mitochondrial calcium concentration ([Ca2+]m) mdpi.comnih.govmdpi.com.
Research in neonatal rat cardiac myocytes has shown that overexpression of Sorcin (V19) increases both basal and stimulated mitochondrial Ca2+ concentration. This effect was associated with altered calcium uptake and release kinetics within the mitochondria nih.gov. The influence of Sorcin (V19) appeared to be specific to mitochondria in these experiments nih.gov.
Furthermore, altered mitochondrial calcium homeostasis can affect mitochondrial dynamics, the continuous process of fusion and fission that maintains a healthy mitochondrial network nih.govsemanticscholar.org. While the search results did not provide explicit data on Sorcin (V19)'s direct impact on mitochondrial fusion or fission proteins, its influence on mitochondrial calcium, a known regulator of mitochondrial dynamics, suggests a potential indirect role semanticscholar.orgnih.gov.
Sorcin's antiapoptotic properties, observed in various cell types, may be linked to its modulation of mitochondrial calcium handling. By influencing mitochondrial calcium, Sorcin (V19) can affect the release of pro-apoptotic factors like cytochrome c, thereby contributing to cell survival mdpi.comnih.govmdpi.com. Overexpression of Sorcin (V19) has been shown to prevent cytochrome c release and caspase activation in cardiac myocytes subjected to apoptotic stimuli mdpi.comnih.gov.
Mechanistic Basis of Sorcin V19 Action: Regulatory Principles
Molecular Mechanisms Underlying Sorcin-V19's Regulation of Calcium Fluxes
This compound is a key modulator of intracellular calcium levels, acting on calcium channels, pumps, and exchangers located at the plasma membrane and the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR). nih.govdovepress.commdpi.com This regulation is crucial for maintaining calcium homeostasis and preventing ER stress. nih.govmdpi.commdpi.com
Key interactions and their effects include:
Ryanodine (B192298) Receptors (RyRs): this compound inhibits RyRs, which are important channels for calcium release from the ER/SR. dovepress.commdpi.commdpi.com This inhibition reduces calcium efflux from these stores. mdpi.comnih.gov In the heart, sorcin binds to cardiac RyRs with high affinity and completely inhibits channel activity, reducing calcium-induced calcium release (CICR). mdpi.com
Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA): this compound activates SERCA pumps, which are responsible for actively transporting calcium from the cytosol back into the ER/SR. nih.govmdpi.commdpi.com This action increases the calcium load of the ER/SR. mdpi.comnih.gov
Na+-Ca2+ Exchanger (NCX): this compound activates the sarcolemmal NCX, which extrudes calcium from the cell. nih.govoaepublish.com Fast rates of association and dissociation between sorcin and NCX may allow for beat-to-beat regulation in cardiac cells. oaepublish.com
L-type Voltage-Gated Calcium Channels (LVCC/Cav1): this compound modulates Cav1 channels by interacting with the Cav1.2 subunit, slowing calcium-dependent inactivation and stimulating voltage-dependent inactivation of calcium currents. nih.govmdpi.comoaepublish.com
Through these interactions, this compound increases ER calcium accumulation, contributing to the mitigation of ER stress and the unfolded protein response (UPR). nih.govmdpi.commdpi.comnih.gov
Allosteric Control and Conformational Changes Mediating this compound Function
This compound's regulatory function is dependent on calcium binding to its EF-hand motifs. mdpi.comoaepublish.combiorxiv.org Sorcin contains five EF-hand motifs, with EF1, EF2, and EF3 being the primary calcium-binding sites involved in activation. mdpi.combiorxiv.org Calcium binding, particularly to the high-affinity EF3 hand, induces significant conformational changes in the sorcin structure. mdpi.comoaepublish.com
These conformational changes involve a rotation of the long D-helix connecting the EF1-EF2 subdomain to EF3 and the opening of EF1. mdpi.comoaepublish.com This structural transition exposes hydrophobic residues on the protein surface. mdpi.combiorxiv.org The exposed hydrophobic surfaces mediate sorcin's interactions with its target proteins, such as RyR and SERCA, in a calcium-dependent manner. mdpi.combiorxiv.org In the absence of protein targets, these exposed surfaces can also drive sorcin aggregation. biorxiv.org
The calcium-induced conformational change is critical for sorcin's translocation from the cytosol to membranes, where it can bind and regulate its various protein partners. oaepublish.com
Transcriptional and Post-Transcriptional Regulation of this compound Expression
The expression of this compound is regulated at both the transcriptional and post-transcriptional levels. The gene encoding sorcin (SRI) is located in the chromosomal region 7q21. encyclopedia.puboaepublish.comresearchgate.net In multidrug-resistant cells, the sorcin gene is often amplified and overexpressed. nih.govnih.govdovepress.com
Studies have indicated that increased sorcin expression can be a result of transcriptional upregulation. oaepublish.com Additionally, post-transcriptional mechanisms, such as mRNA stabilization and regulation by non-coding RNAs like microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), can contribute to altered sorcin levels. oaepublish.comresearchgate.net For instance, the microRNA miR-1 specifically targets sorcin and decreases its levels. researchgate.net Research in colorectal cancer cells has shown that both transcriptional and post-transcriptional mechanisms are involved in the upregulation of the 22 kDa sorcin isoform. aacrjournals.org
Sorcin expression can also be influenced by cellular stress conditions, such as ER stress. encyclopedia.pubmdpi.com Sorcin is upregulated in ER stress conditions, and its silencing can trigger apoptosis. encyclopedia.pubmdpi.com
Feedback Loops and Cross-Talk in this compound Regulatory Networks
This compound participates in complex regulatory networks involving feedback loops and cross-talk with other cellular components. Its role in calcium homeostasis directly impacts ER stress levels, and there is a feedback loop where ER stress can influence sorcin expression. encyclopedia.pubmdpi.com
Sorcin interacts with a variety of other proteins involved in cellular regulation and signaling pathways. researchgate.netmdpi.comhelsinki.fi These interactions are often calcium-dependent. researchgate.netoaepublish.com Examples include interactions with:
Polo-like kinase 1 (PLK1), Aurora A, and Aurora B kinases: These interactions are involved in cell cycle regulation. researchgate.netmdpi.comhelsinki.fi Sorcin interacts with PLK1 and influences its kinase activity. researchgate.netmdpi.com
Ca2+/calmodulin-dependent protein kinase II (CaMKII): Sorcin interacts with and inhibits CaMKII in a calcium- and concentration-dependent manner. mdpi.com
TRAP1: The mitochondrial isoform of sorcin interacts with the mitochondrial chaperone TRAP1, which is involved in regulating the folding and expression of this sorcin variant. mdpi.comoaepublish.comresearchgate.net There is cross-talk between sorcin and TRAP1, where silencing of one can affect the degradation or expression of the other. oaepublish.comresearchgate.netnih.gov
NFAT: Sorcin increases intracellular calcium fluxes and ER calcium stores, regulating glucose-6-phosphatase catalytic subunit-2 (G6PC2) via NFAT activation. helsinki.fi
These interactions highlight how sorcin is integrated into broader cellular signaling and regulatory networks, influencing processes beyond just calcium handling.
Influence of this compound on Key Signaling Pathways (e.g., PI3K/Akt/mTOR, MEK/ERK)
This compound has been shown to influence several key signaling pathways, including the PI3K/Akt/mTOR and MEK/ERK pathways. These pathways are involved in various cellular processes, such as cell proliferation, survival, and epithelial-mesenchymal transition (EMT). mdpi.comnih.govsuza.ac.tz
Research findings regarding sorcin's influence on these pathways include:
PI3K/Akt/mTOR Pathway: Sorcin overexpression has been shown to activate the PI3K/Akt/mTOR pathway in various cancer cell lines, including colorectal and gastric cancer cells. mdpi.comnih.govsuza.ac.tz This activation is linked to increased cell migration, invasion, and EMT. mdpi.comnih.gov Sorcin may regulate angiogenesis via the VEGF/PI3K/Akt pathway in endometrial cells. mdpi.comresearchgate.net Conversely, sorcin silencing can lead to the downregulation of AKT phosphorylation, indicating modulation of this pathway. spandidos-publications.comspandidos-publications.com
MEK/ERK Pathway: Sorcin can also influence the MEK/ERK pathway. nih.govsuza.ac.tz In hepatocellular carcinoma, sorcin promotes metastasis by activating the ERK pathway. suza.ac.tz Sorcin silencing has been shown to attenuate the phosphorylation level of ERK. spandidos-publications.comspandidos-publications.com
The modulation of these pathways by this compound underscores its broader impact on cellular behavior and its potential role in processes like drug resistance and cancer progression. mdpi.comnih.govsuza.ac.tzspandidos-publications.comspandidos-publications.com
Here is a summary of some research findings related to this compound's influence on signaling pathways:
| Pathway | Effect of Sorcin Overexpression | Effect of Sorcin Silencing | Associated Cellular Processes | References |
| PI3K/Akt/mTOR | Activation | Downregulation of p-Akt | Cell migration, invasion, EMT, Angiogenesis | mdpi.comnih.govsuza.ac.tzresearchgate.netspandidos-publications.comspandidos-publications.com |
| MEK/ERK | Activation | Attenuation of p-ERK | Metastasis, Regulation of γ-GCS, Regulation of Bcl-2 | nih.govsuza.ac.tzspandidos-publications.comspandidos-publications.com |
| NF-κB | Activation | Inhibition | Expression of drug resistance-associated genes (e.g., MDR1) | spandidos-publications.comspandidos-publications.com |
| STAT3, STAT5, NFAT | Transcriptional activation | Decreased activation | EMT, Drug resistance | spandidos-publications.comspandidos-publications.com |
| CREB1 | Stimulation of phosphorylation | Inhibition | Increased ABCB1 expression | dovepress.commdpi.com |
This table summarizes findings from various studies and illustrates the interconnectedness of this compound with multiple critical signaling cascades.
Pathophysiological Implications of Sorcin V19 in Pre Clinical Disease Models
Dysregulation of Sorcin in Cancer Models and Multidrug Resistance Mechanisms
Dysregulation of Sorcin expression is a common feature in various cancer models and is closely linked to the development of multidrug resistance. oaepublish.comnih.govmdpi.commdpi.com Its overexpression is consistently found in chemoresistant cell lines compared to their drug-sensitive counterparts. oaepublish.comnih.govmdpi.commdpi.com Studies involving gene transfection to overexpress Sorcin have demonstrated increased drug resistance across various cancer cell lines, while silencing Sorcin expression has been shown to reverse drug resistance. oaepublish.comnih.govmdpi.commdpi.com
Role in Cancer Cell Survival and Proliferation
Sorcin overexpression appears to contribute to cancer cell survival and proliferation through several mechanisms. nih.govresearchgate.net It plays a role in modulating cell cycle progression and inhibiting apoptosis, partly by regulating key pathways and influencing the expression of proteins like Bcl-2 and Bax. nih.govmdpi.commdpi.com In doxorubicin-resistant leukemia cell lines, Sorcin overexpression is associated with increased Bcl-2 levels and decreased Bax levels. oaepublish.commdpi.com By influencing calcium homeostasis, particularly increasing calcium levels in the endoplasmic reticulum (ER) and mitochondria, Sorcin can help cancer cells evade apoptosis by reducing ER stress and cellular stress. nih.govmdpi.com Sorcin silencing has been shown to reduce cell proliferation and induce cell cycle blockage and apoptosis in myeloma cells. mdpi.com
Contribution to Tumorigenesis and Metastasis in Cellular Systems
Sorcin contributes to tumorigenesis and the multidrug resistance phenotype through a series of mechanisms. mdpi.comencyclopedia.pub Sorcin overexpression facilitates cell migration, invasion, and epithelial-mesenchymal transition (EMT), characteristics associated with high-grade tumors and metastatic dissemination. oaepublish.comnih.govmdpi.com In colorectal HCT116 cells, Sorcin activates EMT via the PI3K/Akt/mTOR pathway. mdpi.com Sorcin silencing has been shown to inhibit metastasization and EMT in breast cancer by increasing E-cadherin expression and decreasing vascular endothelial growth factor (VEGF). oaepublish.comnih.govmdpi.com Sorcin also induces migration and invasion in gastric cancer cells, and its inhibition downregulates invasion, migration, and proliferation markers like MMP2, MMP9, CTSZ, and p-STAT3, suppressing tumor growth and metastasis. oaepublish.comnih.gov In hepatocellular carcinoma and colorectal cancer cells, Sorcin increases proliferation, migration, and invasion in vitro and facilitates cancer growth, metastasization, and EMT through the activation of ERK and/or PI3K/Akt signaling pathways. oaepublish.com
Specific Cancer Types with Demonstrated Sorcin Involvement (e.g., Lung, Colorectal, Breast, Leukemia, Myeloma, Hepatocellular Carcinoma)
Here is a summary of Sorcin involvement in specific cancer types:
| Cancer Type | Observed Sorcin Expression/Role | Associated Outcome/Mechanism | Source |
| Leukemia | Overexpressed in MDR cells; inversely correlates with chemotherapy response and prognosis. | Silencing reduces proliferation, increases sensitivity to cisplatin (B142131) and adriamycin, induces apoptosis. mdpi.comencyclopedia.pubdovepress.com Upregulates Bcl-2, decreases Bax. oaepublish.commdpi.com | oaepublish.commdpi.commdpi.comencyclopedia.pubspandidos-publications.comdovepress.com |
| Myeloma | High expression associated with MDR. | Silencing increases chemosensitivity to cisplatin and adriamycin, reduces proliferation, induces cell cycle arrest and apoptosis. dovepress.com | dovepress.com |
| Lung Cancer | Overexpressed in cisplatin-resistant cells; linked to gemcitabine (B846) resistance and poor prognosis. | Silencing increases cisplatin cytotoxicity. mdpi.comdovepress.com Overexpression in A549/DDP cells resistant to cisplatin. dovepress.com | mdpi.comspandidos-publications.comdovepress.com |
| Colorectal Cancer | Overexpression facilitates migration, invasion, EMT. | Regulates via PI3K/Akt/mTOR pathway. mdpi.comdovepress.com Interacts with TRAP1 related to MDR. dovepress.com Upregulation induces resistance to oxaliplatin, 5-FU, irinotecan. encyclopedia.pub | oaepublish.commdpi.comencyclopedia.pubspandidos-publications.comdovepress.com |
| Breast Cancer | Overexpression increases drug resistance. | Silencing inhibits metastatization and EMT by increasing E-cadherin and decreasing VEGF. oaepublish.comnih.govmdpi.commdpi.com Overexpression reported in MDR cell lines. spandidos-publications.com | oaepublish.comnih.govmdpi.commdpi.comspandidos-publications.com |
| Hepatocellular Carcinoma | Upregulated; correlates with metastasis, shorter survival, higher recurrence. | Increases proliferation, migration, invasion; facilitates growth, metastasization, EMT via ERK and/or PI3K/Akt. oaepublish.com | oaepublish.comnih.gov |
| Gastric Cancer | Upregulated; induces migration and invasion. | Silencing downregulates MMP2, MMP9, CTSZ, p-STAT3, suppressing growth and metastasis. oaepublish.comnih.gov | oaepublish.comnih.govmdpi.comspandidos-publications.com |
| Nasopharyngeal Carcinoma | Expression associated with MDR. | Silencing increases cisplatin cytotoxicity, intracellular rhodamine-123 accumulation, glutathione (B108866) depletion. mdpi.comdovepress.com | mdpi.comdovepress.com |
| Ovarian Cancer | Overexpression increases drug resistance. | Drives malignant progression via Smad4/ZEB1/miR-142-5p axis. nih.gov Overexpression reported in MDR cell lines. spandidos-publications.com | nih.govmdpi.comspandidos-publications.com |
| Glioma/Astrocytoma/Oligodendroglioma | Considered a histological marker for malignant glioma; highly expressed. | Represents a marker of poor outcome in embryonal tumors of the central nervous system. mdpi.com | mdpi.comencyclopedia.pub |
Mechanisms of Sorcin-Mediated Chemotherapeutic Drug Resistance (e.g., Drug Efflux, Cell Death Inhibition, Gene Amplification, EMT)
Sorcin contributes to the multidrug resistance phenotype through a variety of mechanisms. oaepublish.comnih.govmdpi.commdpi.comencyclopedia.pubresearchgate.netresearchgate.net These include drug efflux, drug sequestering, inhibition of cell death, gene amplification, and epithelial-to-mesenchymal transition (EMT). nih.govmdpi.comresearchgate.netresearchgate.net
One of the most significant mechanisms involves the regulation of ABCB1 (MDR1 or P-glycoprotein), a key ATP-dependent efflux pump responsible for expelling a broad range of chemotherapeutic drugs from cells. nih.govmdpi.commdpi.comencyclopedia.pub Sorcin overexpression leads to increased ABCB1 levels, enhancing drug resistance in various cancer cell lines. nih.govmdpi.commdpi.com Conversely, Sorcin silencing reduces ABCB1 expression. nih.govmdpi.commdpi.com Mechanistically, Sorcin stimulates the phosphorylation of CREB1 by PKA, and activated CREB1 then binds to the cAMP response element in the ABCB1 gene promoter, leading to increased ABCB1 expression. nih.govmdpi.com Sorcin silencing has also been shown to inhibit ABCB1 by suppressing ERK and Akt pathways. mdpi.com
Sorcin can also directly bind to chemotherapeutic drugs, acting as a cytosolic drug scavenger. oaepublish.commdpi.com It binds with high affinity to drugs like doxorubicin, paclitaxel, vincristine, and cisplatin in vitro. oaepublish.commdpi.com This direct binding can reduce the nuclear uptake of drugs like doxorubicin, contributing to increased drug resistance and cell survival. oaepublish.commdpi.com
Furthermore, Sorcin contributes to drug resistance by inhibiting apoptosis and promoting cell survival, as discussed in Section 7.1.1. nih.govmdpi.comresearchgate.net Its role in promoting EMT also contributes to a more aggressive and drug-resistant phenotype. oaepublish.comnih.govmdpi.commdpi.comresearchgate.net Sorcin's gene (SRI) is located in the same chromosomal locus and amplicon as the ABC transporters ABCB1 and ABCB4, and its co-amplification with ABCB1 is a reason it was initially identified as "resistance-related". oaepublish.commdpi.commdpi.comencyclopedia.pubhelsinki.fi While initially thought to be merely a byproduct of this co-amplification, it is now clear that Sorcin actively contributes to MDR. oaepublish.commdpi.commdpi.comencyclopedia.pubhelsinki.fi
Phenotypic Consequences of Sorcin Modulation in Animal Models
Modulating Sorcin expression in animal models has provided valuable insights into its phenotypic consequences, particularly in the context of disease.
Genetically Engineered Models (e.g., Knockout, Overexpression)
Genetically engineered animal models, such as knockout and overexpression models, have been utilized to study the in vivo roles of Sorcin. A Sorcin knockout (KO) mouse model, generated by ablating exon 3 of the Sri gene, has been used to investigate its influence on various physiological processes. nih.gov While whole-body Sorcin invalidation in C57BL/6 male mice fed a westernized diet did not cause hypothalamic ER stress or worsen obesity, other studies have shown phenotypic consequences. biorxiv.orgresearchgate.net
Sorcin KO mice have shown impaired insulin (B600854) release due to ER stress in pancreatic β-cells. nih.govbiorxiv.org Conversely, transgenic mice overexpressing Sorcin under the control of the rat insulin 2 gene promoter, expressed in β-cells, displayed improved glucose tolerance and enhanced glucose-stimulated insulin secretion (GSIS) when fed a high-fat diet. biorxiv.org Isolated islets from these transgenic mice also showed higher glucose-induced Ca²⁺ oscillations and increased ER Ca²⁺ stores, suggesting improved Ca²⁺ dynamics contribute to the in vivo phenotype. biorxiv.org
In the context of cardiac function, Sorcin KO mice presented ventricular arrhythmia and sudden death when subjected to acute stress induced by isoproterenol (B85558) plus caffeine. nih.gov Chronic stress induced by transverse aortic constriction significantly decreased the survival rate of Sorcin KO mice. nih.gov Under isoproterenol stimulation, spontaneous Ca²⁺ release events were frequently observed in Sorcin KO cardiomyocytes. nih.gov Sorcin KO hearts of adult mice developed overexpression of L-type Ca²⁺ channel and Na⁺-Ca²⁺ exchanger, enhancing ICa and INCX, making spontaneous Ca²⁺ release events more likely to induce arrhythmogenic delayed afterpolarizations. nih.gov This demonstrates that Sorcin deficiency can trigger cardiac ventricular arrhythmias due to Ca²⁺ disturbances, highlighting its critical role in maintaining Ca²⁺ homeostasis, especially during adrenergic responses. nih.gov
While the provided search results focus heavily on cancer and cardiac implications in genetically engineered models, these studies demonstrate the utility of such models in elucidating the in vivo functions of Sorcin and the phenotypic consequences of its modulation.
Investigations in Models of Cardiac Dysfunction and Arrhythmias
Sorcin plays a significant role in regulating cardiac function through its involvement in calcium handling within cardiomyocytes. It participates in the regulation of the cardiac excitation-contraction coupling process. encyclopedia.pubnih.gov Sorcin is critical for maintaining calcium homeostasis in the heart, especially during the adrenergic response. nih.gov Studies using a sorcin knockout (KO) mouse model have demonstrated that a deficiency in sorcin can lead to the development of ventricular arrhythmias and heart failure. nih.gov In these sorcin KO hearts, an overexpression of L-type voltage-gated calcium channels (LVCC) and the sodium-calcium exchanger (NCX) was observed, contributing to increased spontaneous calcium release events. nih.gov These disturbances in calcium handling are directly linked to the observed arrhythmias. nih.gov Conversely, the introduction of sorcin via in vivo adenoviral transfer has been shown to mitigate cardiac contractile abnormalities in pre-clinical settings. nih.gov
Studies in Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)
Altered levels of sorcin have been noted across a spectrum of neurodegenerative conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease, and frontotemporal dementia. encyclopedia.pubnih.govnih.gov In AD, sorcin is found to be overexpressed in brain samples, particularly in cases of sporadic AD and those with severe cerebral amyloid angiopathy, as well as in frontal cortical tissues from individuals with frontotemporal dementia. oaepublish.comencyclopedia.pubnih.gov Pre-clinical models of PD, such as SH-SY5Y cells treated with 1-methyl-4-phenylpyridinium ion (MPP+), show sorcin overexpression. oaepublish.commdpi.comencyclopedia.pub Sorcin is also identified as one of the most differentially expressed proteins when comparing PD to normal human substantia nigra and general human brain samples. oaepublish.com Furthermore, overexpression of sorcin has been reported in several human and mouse models of Huntington's disease, where its presence has been associated with the unfolded protein response. oaepublish.comencyclopedia.pubnih.gov Evidence suggests that sorcin may offer a protective effect against the rapid progression observed in some of these neurodegenerative disorders. encyclopedia.pubnih.govnih.gov In neuronal and microglia cells, sorcin is found to colocalize with ER proteins, including Ryanodine (B192298) Receptors (RyRs), SERCA2, and the Sigma-1 receptor, and is involved in regulating ER calcium transients. nih.gov These findings suggest that sorcin could serve as an early marker for neurodegenerative diseases and may represent a cellular response to the stress associated with neurodegeneration. nih.gov The sequestration of sorcin by aberrant forms of tau protein can lead to impaired calcium homeostasis and reduced resistance to ER stress, potentially contributing to the progression of AD. encyclopedia.pubnih.gov Sorcin expression is also upregulated in MPP+-treated cells and in induced pluripotent stem cells (iPSCs) derived from PD patients when compared to control cells. encyclopedia.pubnih.gov
Relevance in Metabolic Disorders (e.g., Diabetes, Obesity)
Research has indicated a connection between sorcin and metabolic processes, particularly glucose metabolism. Sorcin interacts with carbohydrate-responsive element-binding protein (ChREBP), a key mediator of glucotoxicity and a regulator of gene expression in pancreatic beta-cells. encyclopedia.pubnih.gov In this context, sorcin functions as a calcium sensor that is important for the glucose-dependent nuclear translocation of ChREBP and the subsequent activation of genes controlled by ChREBP. encyclopedia.pubnih.gov While the search results highlight this link to glucose metabolism and pancreatic beta-cell function, extensive pre-clinical data specifically detailing the relevance of sorcin (V19) in models of obesity was not prominently featured.
Mechanistic Links Between Sorcin-V19 Perturbations and Disease Progression in Pre-clinical Settings
The mechanistic roles of sorcin (V19) in disease progression in pre-clinical models are largely centered around its critical function in calcium homeostasis and its interactions with key cellular proteins and pathways. Sorcin modulates intracellular calcium levels by influencing the activity of calcium channels and pumps, including the inhibition of Ryanodine Receptors (RyRs) and the activation of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). mdpi.comencyclopedia.pubnih.govnih.gov This action promotes the accumulation of calcium within the ER, thereby helping to mitigate ER stress and the unfolded protein response (UPR). oaepublish.commdpi.comencyclopedia.pubnih.govnih.gov Given that perturbed ER calcium homeostasis and ER stress are implicated in the accumulation of misfolded proteins characteristic of neurodegenerative diseases, sorcin's role in these processes provides a mechanistic link to its observed involvement in conditions like AD and PD. oaepublish.commdpi.com Its ability to alleviate ER stress may contribute to its potential as an early marker for neurodegeneration. nih.gov
Furthermore, sorcin engages in direct interactions with proteins central to neurodegenerative pathology, such as presenilin 2 (PS2), involved in AD, and alpha-synuclein (B15492655) (AS), implicated in PD. encyclopedia.pubnih.govnih.gov These interactions have the potential to influence calcium signaling pathways and directly impact disease development. encyclopedia.pubnih.govnih.gov In cardiac models, the disruption of sorcin's function leads to calcium dysregulation, characterized by increased spontaneous calcium release events and altered expression of calcium handling proteins, which underlies the observed arrhythmias and heart failure. nih.gov The interaction between sorcin and ChREBP provides a mechanistic basis for its involvement in glucose metabolism and pancreatic beta-cell function, linking it to metabolic disorders. encyclopedia.pubnih.gov Sorcin has also been shown to localize to mitochondria and interact with TRAP1, suggesting a role in regulating the mitochondrial permeability transition pore and influencing pro-apoptotic signaling. researchgate.net Additionally, sorcin is involved in modulating the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, thereby affecting cellular susceptibility to apoptosis. researchgate.net
Emerging Research Methodologies for Investigating Sorcin V19
Advanced Imaging Techniques for Visualizing Sorcin Dynamics and Localization (e.g., live-cell imaging, super-resolution microscopy)
Advanced imaging techniques, including live-cell imaging and super-resolution microscopy, are crucial for visualizing the dynamic behavior and precise localization of Sorcin within living cells. These methods offer insights into Sorcin's translocation and interaction with cellular structures in real-time. Live-cell imaging allows researchers to observe Sorcin's movement and distribution under various physiological conditions, such as changes in calcium concentration, which is known to induce a conformational change in Sorcin and its translocation to membranes where it interacts with target proteins. biorxiv.orgresearchgate.net
Super-resolution microscopy techniques, such as PALM/STORM, STED, and SIM, overcome the diffraction limit of conventional light microscopy, enabling visualization of cellular structures and protein localization at the nanometer scale. mdpi.comfrontiersin.org While the direct application of these specific techniques to Sorcin is not explicitly detailed in the provided search results, the principles and advancements in super-resolution live imaging of proteins are well-established. mdpi.comfrontiersin.orgrsc.orgnih.govbiorxiv.org Genetically encoded fluorescent proteins are indispensable tools for live-cell imaging with super-resolution, allowing for the tagging and visualization of target proteins like Sorcin within their native environment. mdpi.comrsc.org Techniques like PAINT-PALM enable super-resolved imaging of biomolecule interactions by utilizing stochastic photoconversion of fluorescent proteins fused to the protein of interest. mdpi.com The development of methods like mLIVE-PAINT has extended super-resolution imaging of proteins to live mammalian cells. nih.govbiorxiv.org Applying these advanced imaging modalities to Sorcin could provide unprecedented detail on its dynamic interactions with calcium channels, pumps, and other binding partners at the membrane, as well as its potential aggregation in the absence of binding partners. biorxiv.org
Proteomic and Interactomic Approaches to Unravel Sorcin Networks (e.g., mass spectrometry, affinity purification)
Proteomic and interactomic approaches, particularly those involving mass spectrometry and affinity purification, are essential for identifying Sorcin's interaction partners and mapping its protein networks. Sorcin regulates cellular calcium homeostasis by interacting with calcium channels, pumps, and exchangers in a calcium-dependent manner. biorxiv.orgresearchgate.net It also interacts with other proteins involved in various cellular processes, including cell cycle regulation proteins like Polo-like kinase 1 (PLK1), Aurora A, and Aurora B kinases. mdpi.com
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful method for identifying proteins that interact with a specific bait protein, such as Sorcin. ebi.ac.ukresearchgate.netnih.gov In AP-MS, the bait protein is immobilized, and a protein mixture is passed through, capturing interacting partners (prey) which are then identified using mass spectrometry (e.g., MALDI, LC-MS/MS). ebi.ac.uk This technique can detect complexes of several interacting proteins. ebi.ac.uk Variations like affinity enrichment mass spectrometry (AE-MS) have been developed for evaluating protein-protein interactions with comparable results to traditional AP-MS but with a simpler workflow. thermofisher.com By coupling affinity purification to quantitative MS, interactions can be studied under different conditions, providing a dynamic view of protein-protein interactions. thermofisher.com This is particularly relevant for Sorcin, as its interactions are calcium-dependent. biorxiv.orgresearchgate.netresearchgate.netmdpi.com
Proteomic analysis has also been used to identify differentially expressed proteins in various biological contexts related to Sorcin function. For instance, proteomics analysis has identified proteins that significantly alter in response to conditions relevant to Sorcin's role in diabetes and neurodegenerative diseases. dovepress.com
Gene Editing Technologies for Manipulating Sorcin Expression and Function (e.g., CRISPR/Cas9, siRNA/shRNA)
Gene editing technologies, including CRISPR/Cas9 and RNA interference techniques like siRNA and shRNA, are widely used to manipulate Sorcin expression and investigate its functional consequences. These methods allow for the reduction or complete elimination of Sorcin expression, providing insights into its roles in cellular processes and disease.
RNA interference (RNAi), mediated by siRNA or shRNA, is a common strategy for reducing the expression of a target gene. mdpi.comnih.govresearchgate.netgenecopoeia.com siRNA molecules bind to specific mRNA transcripts, leading to their degradation or translational inhibition, thus downregulating gene expression. mdpi.comresearchgate.netgenecopoeia.com Studies have successfully used Sorcin siRNA and shRNA to silence Sorcin expression in cancer cell lines, demonstrating its effectiveness in reversing drug resistance and influencing cell proliferation, cell cycle, and apoptosis. mdpi.comnih.gov For example, silencing Sorcin using shRNA in drug-resistant myeloma cell lines increased sensitivity to chemotherapeutic drugs and induced caspase-dependent apoptosis. nih.gov
CRISPR/Cas9 is a genome editing technology that allows for targeted, permanent changes to genes, typically resulting in a gene knockout, which is the complete elimination of gene function. genecopoeia.com This technology creates a double-strand break in the DNA at a specific locus, which is then repaired by cellular mechanisms, often leading to insertions or deletions that disrupt the gene. genecopoeia.com While the provided search results mention CRISPR/Cas9 in the context of targeting Sorcin to restore calcium homeostasis and overcome chemoresistance mdpi.com, and in the context of mimicking cellular conditions core.ac.uk, detailed experimental findings specifically on CRISPR/Cas9-mediated Sorcin knockout are not extensively described. However, the principle of using CRISPR/Cas9 for targeted gene disruption makes it a powerful tool for definitively studying the effects of Sorcin's absence on cellular phenotypes.
These gene manipulation technologies are invaluable for dissecting the complex roles of Sorcin in calcium homeostasis, cell cycle progression, apoptosis, and multidrug resistance. mdpi.comresearchgate.netnih.govnih.govmdpi.com
Biophysical Characterization Techniques for Sorcin Interaction Studies (e.g., stopped-flow light scattering, NMR, X-ray crystallography)
Biophysical characterization techniques provide crucial information about the structure, dynamics, and interactions of Sorcin at the molecular level. Techniques such as stopped-flow light scattering, NMR spectroscopy, and X-ray crystallography offer complementary views of Sorcin's behavior.
X-ray crystallography has been used to determine the three-dimensional structure of proteins, including the calcium-binding C-terminal domain of Sorcin. biorxiv.orgresearchgate.net The crystal structure provides atomic-level detail of the protein's folded state and how it binds calcium ions. biorxiv.orgresearchgate.net This reveals that Sorcin consists of an N-terminal domain and a C-terminal calcium-binding domain with five EF-hand motifs, although typically only the first three bind calcium with high affinity. biorxiv.org Calcium binding induces a conformational change, exposing hydrophobic surfaces crucial for protein interactions and aggregation. biorxiv.orgresearchgate.net
NMR spectroscopy is another powerful technique for studying protein structure and dynamics, particularly for proteins in solution and those with flexible or disordered regions. biorxiv.orgnih.gov Recent structural characterizations of full-length Sorcin using NMR indicate that the N-terminal domain predominantly adopts an α-helical structure. biorxiv.org NMR is well-suited for providing high-resolution structural information on disordered protein states. nih.gov
Stopped-flow light scattering is a technique used to investigate the kinetics of protein aggregation, particularly rapid events. It measures changes in light scattering over time, providing quantitative analysis of protein aggregation states. biorxiv.orgresearchgate.net This method has been applied to study calcium-induced Sorcin aggregation, revealing that it is reversible and cooperative, with sensitivity to Sorcin concentration. biorxiv.orgresearchgate.net These studies establish Sorcin as a model system for investigating protein aggregation mechanisms. biorxiv.orgresearchgate.net
These biophysical methods collectively contribute to a detailed understanding of how Sorcin's structure and dynamics are influenced by calcium binding and how these changes mediate its interactions and functions. biorxiv.orgresearchgate.net
Computational Modeling and Simulation of Sorcin Behavior and Interactions
Computational modeling and simulation play an increasingly important role in complementing experimental studies of Sorcin, providing insights into its behavior and interactions at a theoretical level. Techniques such as molecular dynamics (MD) simulations can explore the dynamics and allosteric behavior of Sorcin. nih.govumd.edu
Molecular dynamics simulations have been used to investigate the conformational changes in Sorcin upon calcium uptake and its interaction with molecules like Doxorubicin. nih.gov These simulations have shown that calcium binding induces large, reversible conformational changes in Sorcin, involving rigid body reorientations that maintain local secondary structure. nih.gov MD simulations can also reveal key structural features involved in protein dimerization, such as a reciprocal allosteric handshake centered around the EF5 hand in Sorcin. nih.gov Furthermore, simulations can explore how the binding of other molecules, such as chemotherapeutic drugs, affects the allosteric networks within Sorcin and disrupts information transfer between domains. nih.gov
Computational modeling can also be used to predict structural changes in different Sorcin isoforms and compare their properties. researchgate.net In-silico analysis and molecular modelling have been applied to a novel Sorcin isoform, predicting its stability and comparing its structural changes and binding affinity for chemotherapeutic drugs with the previously reported isoform. researchgate.net
Beyond molecular-level simulations, computational models exist for simulating cellular processes influenced by Sorcin, such as cardiac function in the context of Sorcin overexpression. physiology.org Computational studies are becoming increasingly important in interpreting and extending experimental data obtained for proteins. nih.govgoogle.com They can assist in rational drug design by providing structural models of target proteins and their complexes. google.com
Translational Research Perspectives and Future Directions for Sorcin V19 Studies
Unanswered Questions and Knowledge Gaps in Sorcin Research
Despite significant progress in understanding Sorcin's functions, several unanswered questions and knowledge gaps remain, particularly concerning the specific variant referred to as sorcin-V19. While "this compound" is historically linked to the 22-kDa form of Sorcin, the existence and specific roles of potential distinct "V19" chemical compounds or peptides derived from Sorcin are not clearly defined in the provided search results, which primarily discuss Sorcin as a protein. The precise molecular mechanisms by which different Sorcin isoforms, including the 19-kDa form mentioned in some studies, exert their effects warrant further investigation. oaepublish.commdpi.com A deeper understanding of Sorcin's protein interactions (interactome) is crucial for identifying specific interaction sites for targeted modulation, which could minimize off-target effects. mdpi.comresearchgate.netresearchgate.net Structural studies suggest that calcium binding exposes specific hydrophobic regions on the Sorcin molecule that could serve as targets for interaction with other proteins, but the full spectrum of these interactions and their functional consequences requires further characterization. mdpi.comresearchgate.netresearchgate.net The exact mechanisms by which Sorcin contributes to tumorigenesis and MDR across various cancer types, beyond its established roles in calcium homeostasis and interaction with ABC transporters, need further elucidation. mdpi.comoaepublish.commdpi.com While Sorcin is implicated in neurodegenerative diseases and cardiac conditions, the detailed molecular pathways involved are still being actively researched. oaepublish.commdpi.combiorxiv.orgbiorxiv.org
Challenges and Opportunities in Sorcin Research Methodologies
Research into Sorcin faces several methodological challenges. Sorcin's widespread expression in healthy tissues complicates the development of targeted therapies, raising concerns about potential off-target effects. mdpi.comresearchgate.net The existence of multiple Sorcin isoforms, with potentially different functions and cellular localization, adds complexity to studying its specific roles. mdpi.comoaepublish.commdpi.com Accurately distinguishing and quantifying these isoforms in different cellular contexts and disease states requires refined methodologies. While techniques like Western blotting can identify different molecular weight species, further research is needed to specifically identify the differences between these forms. physiology.org Studying Sorcin's dynamic interactions with calcium and its numerous protein partners necessitates advanced techniques capable of capturing these transient and often calcium-dependent associations. oaepublish.commdpi.commdpi.combiorxiv.org
Despite these challenges, there are significant opportunities in Sorcin research methodologies. Advancements in targeted therapies, such as antibody-drug conjugates and gene editing techniques like CRISPR-Cas9, offer promising avenues for overcoming the challenge of widespread expression and developing more specific Sorcin-targeting strategies. mdpi.comoaepublish.comresearchgate.net The use of microRNAs (e.g., miR-1, miR-142-5p) and siRNAs delivered via nanocarriers presents opportunities for selectively decreasing Sorcin expression. mdpi.comoaepublish.comresearchgate.net High-throughput technologies are increasingly contributing to the understanding of protein interactomes, which can be applied to map Sorcin's interaction network in detail. researchgate.net The application of techniques like stopped-flow light scattering has provided insights into Sorcin's calcium-induced aggregation kinetics, highlighting the role of protein expression in modulating its behavior. biorxiv.org
Potential for Sorcin as a Mechanistic Biomarker in Pre-clinical Disease Stratification
Beyond cancer, Sorcin is being explored as an early marker of neurodegeneration. biorxiv.orgnih.govresearchgate.net Its overexpression has been noted in models of Huntington's and Parkinson's disease, suggesting a potential role in these conditions. mdpi.comdovepress.comhelsinki.fi Sorcin's involvement in calcium homeostasis, a process dysregulated in neurodegenerative disorders, further supports its potential as a biomarker in this context. oaepublish.combiorxiv.orgbiorxiv.orgresearchgate.net
Pre-clinical studies can leverage Sorcin expression levels or activity as a stratification tool to identify subsets of diseases, such as resistant tumors or neurodegenerative conditions at early stages, that may be more amenable to specific therapeutic interventions targeting Sorcin or its associated pathways.
Novel Therapeutic Strategy Development Through Sorcin Pathway Modulation in Pre-clinical Models
The multifaceted roles of Sorcin in disease pathogenesis, particularly in cancer and MDR, position it as a promising target for the development of novel therapeutic strategies in pre-clinical models. mdpi.comoaepublish.commdpi.commdpi.comresearchgate.netdovepress.com Modulating Sorcin's expression or activity, or targeting its protein-protein interactions, are key approaches being explored.
Modulating Sorcin Expression or Activity
Strategies aimed at reducing Sorcin expression have shown promise in reversing drug resistance in pre-clinical cancer models. Sorcin silencing using siRNAs or microRNAs (e.g., miR-1, miR-142-5p) has been demonstrated to decrease drug resistance and induce apoptosis in various cancer cell lines. mdpi.comoaepublish.commdpi.comresearchgate.netnih.govdovepress.comaacrjournals.orgspandidos-publications.com Small molecules and protein extracts have also been investigated for their ability to decrease Sorcin expression. mdpi.comoaepublish.comnih.gov For instance, calcitriol (B1668218) treatment appears to increase a 19 kDa form of Sorcin, suggesting potential for further investigation into isoform-specific modulation. mdpi.comphysiology.org Conversely, palmitate has been shown to downregulate Sorcin in pancreatic beta cells. mdpi.com
Data on experimental approaches targeting Sorcin expression in pre-clinical models include:
| Approach | Method/Agent | Observed Effect on Sorcin Expression | Outcome in Pre-clinical Models | Source(s) |
| MicroRNAs | miR-1, miR-142-5p | Decreased | Increased apoptosis, inhibited migration, increased drug accumulation mdpi.comoaepublish.comnih.gov | mdpi.comoaepublish.comnih.gov |
| siRNAs | siRNAs (in nanocarriers) | Decreased | Reversal of drug resistance, inhibition of cancer cell growth mdpi.comresearchgate.netnih.govaacrjournals.org | mdpi.comresearchgate.netnih.govaacrjournals.org |
| Small Molecules | Tetrandrine, PH II-7, Dihydromyricetin, Ondansetron, Calcitriol, Palmitate, Triptolide | Varied (decrease or increase depending on molecule and context) | Reversal of drug resistance, differentiation, anti-proliferative effects mdpi.comoaepublish.comnih.gov | mdpi.comoaepublish.comnih.gov |
| Protein Extracts | Haishengsu | Decreased | Explored for targeting Sorcin mdpi.comoaepublish.comnih.gov | mdpi.comoaepublish.comnih.gov |
| Gene Editing | CRISPR-Cas9 | Decreased | Explored for targeting Sorcin oaepublish.comresearchgate.net | oaepublish.comresearchgate.net |
| Growth Factors | TGF-β1, TNFα | Decreased | Explored for targeting Sorcin mdpi.comnih.gov | mdpi.comnih.gov |
Note: This table is intended to be interactive in the final presentation, allowing for sorting and filtering.
Modulating Sorcin's activity, particularly its calcium-binding properties and interaction with calcium channels and pumps, represents another therapeutic avenue. oaepublish.commdpi.commdpi.com Since Sorcin lacks enzymatic activity, targeting its activity directly may be challenging, but influencing its interactions with target proteins offers a way to indirectly modulate its function. oaepublish.com
Targeting Sorcin's Protein-Protein Interactions
A key strategy for developing novel therapies involves targeting Sorcin's interactions with its numerous protein partners. mdpi.commdpi.comresearchgate.netresearchgate.net Sorcin interacts with and regulates a variety of proteins involved in calcium homeostasis, cell cycle progression, and apoptosis, including RyRs, SERCA, NCX, PLK1, Aurora kinases, and TRAP1. mdpi.comnih.govoaepublish.commdpi.commdpi.comnih.gov
Targeting the specific interfaces where Sorcin interacts with these proteins could offer a more precise therapeutic approach with reduced off-target effects compared to broadly inhibiting Sorcin expression. mdpi.commdpi.comresearchgate.netresearchgate.net Structural studies revealing the hydrophobic regions exposed upon calcium binding provide potential targets for disrupting Sorcin's interactions with its partners. mdpi.comresearchgate.netresearchgate.net For example, disrupting Sorcin's interaction with ABCB1 could reduce drug efflux and restore chemosensitivity in resistant tumors. mdpi.commdpi.comresearchgate.net Similarly, interfering with Sorcin's interactions that promote cell survival or proliferation could be beneficial in cancer therapy.
Pre-clinical studies exploring the disruption of specific Sorcin-protein interactions are crucial for validating this therapeutic strategy.
Interdisciplinary Approaches to Advance Sorcin Understanding (e.g., systems biology, chemical biology)
Advancing the understanding of Sorcin and its therapeutic potential necessitates interdisciplinary approaches. Systems biology can provide a holistic view of Sorcin's role within complex cellular networks, integrating data from genomics, proteomics, and metabolomics to understand how Sorcin influences multiple pathways simultaneously. nih.govmit.edu This can help identify critical nodes and feedback loops involving Sorcin that could serve as effective therapeutic targets.
Chemical biology approaches are essential for developing and characterizing molecules that can selectively modulate Sorcin expression, activity, or protein interactions. mit.eduindiabioscience.orgfrontiersin.org This includes the design and synthesis of small molecules, peptides, or other chemical entities that can specifically bind to Sorcin or its interaction partners. Chemical biology tools can also be used to probe Sorcin's function in live cells and in vivo models.
Integrating structural biology, computational modeling, and high-throughput screening with traditional cell and molecular biology techniques is crucial for accelerating Sorcin research. mdpi.comresearchgate.netresearchgate.netdntb.gov.uasemanticscholar.org Structural studies can provide detailed insights into Sorcin's conformation and interaction interfaces, guiding the design of targeted therapeutics. Computational approaches can predict potential interaction partners and model the effects of modulating Sorcin activity.
Collaborations between researchers in diverse fields, including cancer biology, neuroscience, cardiovascular research, pharmacology, and bioengineering, are vital for translating the findings from basic Sorcin research into clinical applications.
| Interdisciplinary Approach | Contribution to Sorcin Research | Source(s) |
| Systems Biology | Understanding Sorcin's role in complex cellular networks, identifying critical pathways and potential therapeutic targets. | nih.govmit.edu |
| Chemical Biology | Designing and synthesizing molecules to modulate Sorcin expression, activity, or interactions; developing probes for studying Sorcin function. | mit.eduindiabioscience.orgfrontiersin.org |
| Structural Biology | Providing insights into Sorcin's 3D structure and interaction interfaces to guide targeted therapy development. | mdpi.comresearchgate.netresearchgate.net |
| Computational Modeling | Predicting protein interactions, simulating the effects of modulating Sorcin, and aiding in drug design. | dntb.gov.uasemanticscholar.org |
| Nanotechnology | Developing nanocarriers for targeted delivery of Sorcin-modulating agents like siRNAs. | mdpi.comresearchgate.net |
Note: This table is intended to be interactive in the final presentation, allowing for sorting and filtering.
By embracing these interdisciplinary approaches, researchers can gain a more comprehensive understanding of Sorcin's roles in health and disease and accelerate the development of Sorcin-targeted therapies.
Q & A
Basic Research Questions
Q. What experimental approaches are most effective for elucidating the role of sorcin-V19 in cellular calcium regulation?
- Methodological Answer : Utilize calcium imaging techniques (e.g., Fura-2 AM fluorescence) to measure intracellular calcium flux in this compound knockdown/overexpression models. Pair this with co-immunoprecipitation (Co-IP) to identify binding partners involved in calcium signaling pathways. Ensure controls include wild-type and scrambled siRNA conditions to validate specificity .
Q. How should researchers design experiments to study this compound’s interaction with membrane proteins?
- Methodological Answer : Employ surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) to quantify binding kinetics. Include dose-response assays to determine dissociation constants (Kd). Experimental design should follow orthogonal validation (e.g., cross-linking + mass spectrometry) to confirm interactions, as outlined in robust experimental frameworks .
Q. What are the key considerations for establishing this compound’s subcellular localization?
- Methodological Answer : Use confocal microscopy with organelle-specific markers (e.g., ER-Tracker, Lysotracker) and this compound fluorescent fusion proteins. Quantify colocalization coefficients (e.g., Pearson’s correlation) across multiple cell lines to account for cell-type variability. Replicate experiments in ≥3 independent biological replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound for calcium-dependent targets?
- Methodological Answer : Perform meta-analysis of existing data to identify variables affecting results (e.g., buffer pH, ion concentrations). Replicate studies under standardized conditions (e.g., 100 nM free Ca<sup>2+</sup>, 25°C) and apply statistical models (e.g., mixed-effects regression) to account for inter-lab variability. Publish raw datasets to enable reproducibility audits .
Q. What advanced methodologies validate structural predictions of this compound’s calcium-binding domains?
- Methodological Answer : Combine X-ray crystallography (for high-resolution static structures) with molecular dynamics simulations (for conformational flexibility analysis). Validate predictions using mutagenesis (e.g., D48A mutations to disrupt Ca<sup>2+</sup> coordination) and assess functional impacts via electrophysiology or enzymatic assays .
Q. How should conflicting data on this compound’s role in drug resistance be addressed?
- Methodological Answer : Conduct multi-omics profiling (transcriptomics, proteomics) in isogenic cell lines with/without this compound expression. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify context-dependent mechanisms. Cross-validate findings in patient-derived xenograft (PDX) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
